4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-1-3-7(4-2-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZPYJBDYGAEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216959-94-3 | |
| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid: A Key Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in drug discovery and development. The 2-aminothiazole moiety is a recognized pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities.[1] This document details a robust and reproducible synthetic pathway, commencing with readily available starting materials and proceeding through the pivotal Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents.[1] Its prevalence in drug design stems from its ability to engage in diverse biological interactions, contributing to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The title compound, this compound, incorporates this key heterocycle, positioning it as a valuable building block for the synthesis of novel drug candidates. The benzoic acid functionality provides a convenient handle for further molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to the Hantzsch thiazole synthesis as the key bond-forming reaction. This well-established method involves the condensation of an α-haloketone with a thioamide.
Caption: Retrosynthetic analysis of this compound.
Our forward synthetic strategy, therefore, involves two primary stages:
-
Synthesis of the α-haloketone precursor: Preparation of 4-(2-bromoacetyl)benzoic acid from the commercially available 4-acetylbenzoic acid via an α-bromination reaction.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of 4-(2-bromoacetyl)benzoic acid with thiourea to construct the desired 2-aminothiazole ring.
Experimental Protocols and Mechanistic Insights
Part A: Synthesis of 4-(2-Bromoacetyl)benzoic Acid
The initial step is the selective bromination of the α-carbon of the acetyl group in 4-acetylbenzoic acid. This reaction is typically carried out using bromine in a suitable solvent, such as acetic acid.
Reaction Scheme:
Caption: Synthesis of the α-haloketone precursor.
Experimental Protocol:
-
In a 500 mL Erlenmeyer flask, dissolve 2.0 g (12.2 mmol) of 4-acetylbenzoic acid in 90 mL of glacial acetic acid. Heat the mixture to 45 °C with stirring until all the solid has dissolved.[3]
-
While maintaining the temperature at 45 °C, slowly add a solution of 1.95 g (12.2 mmol, 0.61 mL) of bromine in approximately 2 mL of glacial acetic acid dropwise over 1 hour with vigorous stirring.[3]
-
An induction period of several minutes may be observed before the reaction commences, indicated by the disappearance of the red bromine color and the evolution of hydrogen bromide gas.[3]
-
After the addition is complete, continue stirring at 45 °C for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the product.[3]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol (approximately 75 °C) to afford pure 4-(2-bromoacetyl)benzoic acid.[3]
Mechanistic Insight: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the enol intermediate. The acidic conditions favor the formation of the enol, which is the reactive nucleophile.
Part B: Hantzsch Thiazole Synthesis of this compound
This is the core reaction for the construction of the 2-aminothiazole ring system. It involves the cyclocondensation of the synthesized 4-(2-bromoacetyl)benzoic acid with thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of the target compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(2-bromoacetyl)benzoic acid (1 equivalent) and thiourea (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[4]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by column chromatography on silica gel.
Mechanistic Insight: The Hantzsch thiazole synthesis proceeds through a sequence of reactions. Initially, the nucleophilic sulfur of thiourea attacks the electrophilic α-carbon of the bromoacetyl group in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea derivative attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic 2-aminothiazole ring.
Purification and Characterization
Purification:
-
Crystallization: Recrystallization is a highly effective method for purifying the final product. Benzoic acid and its derivatives are often sparingly soluble in cold water but more soluble in hot water or alcohols.[5] A mixed solvent system, such as ethanol-water, can be employed to achieve optimal crystal formation. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization.[5]
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. The melting point of a related compound, 4-[2-(Fmoc-amino)ethyloxy]benzoic acid, is reported to be in the range of 197-208 °C.[6] |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzoic acid and thiazole rings, as well as a signal for the amino group protons. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). Aromatic protons will appear in the region of δ 7-8.5 ppm. The thiazole proton will appear as a singlet, and the amino protons will also likely be a singlet. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (δ > 165 ppm), as well as the aromatic and heterocyclic carbons. |
| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. |
Applications in Drug Development
Derivatives of this compound have been investigated for a variety of therapeutic applications. The 2-aminothiazole core is a key feature in several approved drugs. For instance, dasatinib, an anticancer agent, contains this scaffold. The structural motif is also found in compounds with potential as kinase inhibitors and anti-inflammatory agents. The benzoic acid moiety of the title compound provides a versatile point for derivatization, allowing for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic pathway for the preparation of this compound. By leveraging the classic Hantzsch thiazole synthesis, this valuable medicinal chemistry scaffold can be accessed in a straightforward manner. The detailed experimental protocols and mechanistic discussions provided herein are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery efforts. The versatility of the 2-aminothiazole core, coupled with the functional handle of the benzoic acid, ensures that this molecule will continue to be a relevant and important building block in the development of new therapeutic agents.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the pharmacophoric features of the 2-aminothiazole ring and the benzoic acid moiety, this molecule presents a unique scaffold for the design and development of novel therapeutic agents.[1] This document is intended to serve as a technical resource, offering not only a compilation of key data but also the scientific rationale behind the experimental methodologies used for their determination.
Introduction: A Molecule of Hybrid Vigor
The strategic combination of two well-established pharmacophores in this compound underpins the rationale for its investigation. The 2-aminothiazole core is a privileged scaffold in drug discovery, present in numerous approved drugs and known to engage in crucial non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]
Concurrently, the benzoic acid group provides a carboxylic acid function that can act as a hydrogen bond donor or acceptor and participate in ionic interactions. This moiety can be critical for receptor binding and can favorably modulate a molecule's pharmacokinetic profile, including solubility and metabolic stability.[1] The amalgamation of these two pharmacophores in a single entity creates a molecule with the potential for a unique and enhanced biological profile, making a thorough understanding of its physicochemical properties paramount for its application in drug development.[1][2]
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to every stage of drug discovery and development, from initial screening and lead optimization to formulation and in vivo studies. These properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.
Below is a summary of the key physicochemical data for this compound.
| Property | Value | Method/Reference |
| Molecular Formula | C₁₀H₈N₂O₂S | - |
| Molecular Weight | 220.25 g/mol | [1] |
| CAS Number | 216959-94-3 | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available (likely to decompose) | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[4][5][6] This versatile reaction involves the condensation of an α-haloketone with a thioamide.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. By integrating experimental workflows with computational insights, we present a self-validating system for elucidating the solid-state architecture of this and similar pharmaceutical compounds. This document is intended to serve as a practical resource for researchers engaged in the rational design and development of new therapeutic agents.
Introduction: The Significance of the this compound Scaffold
The compound this compound incorporates two key pharmacophores: the 2-aminothiazole ring and a benzoic acid moiety. The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of approved therapeutic agents and exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the benzoic acid group is a common feature in pharmaceuticals, often playing a crucial role in target binding through hydrogen bonding and salt bridge formation. The combination of these two moieties in a single molecule presents a compelling platform for the development of novel drug candidates.
Understanding the crystal structure of this compound is paramount for several reasons:
-
Structure-Property Relationships: The crystal packing and intermolecular interactions directly influence macroscopic properties such as melting point, solubility, and dissolution rate.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its stability and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.
-
Rational Drug Design: A detailed knowledge of the solid-state conformation and intermolecular interactions can inform the design of analogues with improved properties and guide the formulation development process.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This section outlines a plausible synthetic route and a general protocol for crystallization.
Synthesis of this compound
While various synthetic strategies for aminothiazole derivatives exist, a common approach involves the Hantzsch thiazole synthesis. A potential route to the title compound is outlined below.
Experimental Protocol: Synthesis
-
Starting Materials: 4-(2-Bromoacetyl)benzoic acid and thiourea.
-
Reaction: Equimolar amounts of 4-(2-bromoacetyl)benzoic acid and thiourea are refluxed in a suitable solvent, such as ethanol, for a specified period.
-
Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often a process of trial and error. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (or solvent mixture) and allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
Table 1: Common Solvents for Crystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for polar compounds |
| Ethanol | Medium | 78 | Good for a wide range of compounds |
| Acetone | Medium | 56 | Volatile, useful for slow evaporation |
| Dichloromethane | Low | 40 | Good for less polar compounds |
| N,N-Dimethylformamide (DMF) | High | 153 | Can be effective for difficult-to-dissolve compounds |
Predicting the Crystal Structure: Insights from Known Aminothiazole Derivatives
Based on published crystal structures of related 2-aminothiazole derivatives, we can anticipate the key intermolecular interactions that will govern the crystal packing of this compound.
Dominant Hydrogen Bonding Motifs
The molecule possesses multiple hydrogen bond donors (the amino group and the carboxylic acid hydroxyl group) and acceptors (the thiazole nitrogen, the amino nitrogen, and the carbonyl oxygen of the carboxylic acid). This rich functionality suggests a robust network of hydrogen bonds.
A highly probable and dominant interaction is the formation of a carboxylic acid dimer synthon, where two benzoic acid moieties form a cyclic motif through a pair of O-H···O hydrogen bonds. Additionally, the aminothiazole ring is likely to participate in hydrogen bonding via its amino group and the ring nitrogen. It is plausible that the amino group will form N-H···N hydrogen bonds with the thiazole nitrogen of a neighboring molecule, creating chains or layers.
The interplay between the carboxylic acid dimer formation and the hydrogen bonding involving the aminothiazole group will ultimately dictate the overall crystal packing. Proton transfer from the carboxylic acid to the basic nitrogen of the aminothiazole ring to form a zwitterionic salt is also a possibility that needs to be considered during the structural analysis.
The Integrated Workflow for Crystal Structure Analysis
A comprehensive analysis of the crystal structure of this compound necessitates a multi-faceted approach that combines experimental X-ray crystallography with computational modeling.
Figure 1: Integrated workflow for crystal structure analysis.
Step 1: Single-Crystal X-ray Diffraction (SC-XRD)
This is the cornerstone experimental technique for determining the three-dimensional arrangement of atoms in a crystal.[1][2][3][4]
Experimental Protocol: SC-XRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[2][3][5]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2][3]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.
Table 2: Key Crystallographic Parameters to be Determined
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The fractional coordinates of each atom within the unit cell. |
| Bond Lengths & Angles | The distances and angles between atoms in the molecule. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Step 2: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6][7][8][9][10]
Methodology: Hirshfeld Surface Analysis
-
Surface Generation: The Hirshfeld surface is generated around a molecule in the crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules.[10]
-
d_norm Mapping: The surface is mapped with a normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.[7][10]
-
2D Fingerprint Plots: These plots summarize the intermolecular interactions by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Different types of interactions (e.g., H···H, C-H···O, N-H···N) have characteristic appearances on the fingerprint plot.[7]
Step 3: Density Functional Theory (DFT) Calculations
DFT calculations provide a theoretical means to validate and complement the experimental crystal structure.[11][12]
Methodology: DFT Calculations
-
Geometry Optimization: The geometry of the molecule, and in some cases the entire crystal lattice, is optimized using a suitable DFT functional and basis set. This allows for the determination of the lowest energy conformation.
-
Energy Calculations: The relative energies of different possible conformations or polymorphs can be calculated to assess their thermodynamic stability.
-
Validation: The DFT-optimized geometry is compared with the experimental structure from SC-XRD. A close agreement between the two provides a high degree of confidence in the determined structure.[12]
Data Interpretation and Significance for Drug Development
The culmination of this integrated workflow is a detailed and validated crystal structure of this compound. The interpretation of this data provides invaluable insights for drug development:
-
Conformational Analysis: The crystal structure reveals the preferred solid-state conformation of the molecule, which can be used as a starting point for pharmacophore modeling and understanding its interaction with biological targets.
-
Identification of Key Interactions: The analysis of intermolecular interactions identifies the key synthons responsible for the crystal packing. This knowledge is crucial for crystal engineering efforts aimed at modifying the solid-state properties.
-
Polymorph Screening: The characterization of the crystal structure is the first step in a comprehensive polymorph screen. Identifying and understanding the different crystalline forms of a drug substance is a regulatory requirement and is critical for ensuring consistent product quality and performance.
-
Formulation Development: The solubility and dissolution rate of a drug are influenced by its crystal structure. This information guides the selection of appropriate excipients and the design of a suitable formulation to achieve the desired pharmacokinetic profile.
Conclusion
The crystal structure analysis of this compound is a critical endeavor in its development as a potential therapeutic agent. By employing an integrated workflow that combines the power of single-crystal X-ray diffraction with the insights from Hirshfeld surface analysis and DFT calculations, a comprehensive and validated understanding of its solid-state architecture can be achieved. This detailed structural knowledge provides a solid foundation for rational drug design, polymorphism control, and formulation development, ultimately accelerating the journey from a promising molecule to a safe and effective medicine.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of Density Functional Theory for Materials | NIST [nist.gov]
Foreword: The 2-Aminothiazole Scaffold - A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole (2-AT) ring is a five-membered heterocycle that has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2][3] Its remarkable versatility stems from its synthetic accessibility and its ability to engage in various biological interactions, making it a cornerstone for the development of a wide array of therapeutic agents.[4][5] This scaffold is not merely a theoretical curiosity; it is a core component of several clinically successful drugs, including the kinase inhibitor Dasatinib, the H2 receptor antagonist Famotidine, and the antibiotic Cefdinir.[6][7]
The derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9][10][11] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental designs, the nuances of structure-activity relationships (SAR), and the practical methodologies required to validate the therapeutic potential of this remarkable chemical scaffold.
Section 1: Anticancer Activity - Targeting Malignancy with Precision
The application of 2-aminothiazole derivatives in oncology is one of the most successful and well-documented areas of its biological activity. The clinical success of Dasatinib, a potent inhibitor of Bcr-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML), has spurred extensive research into novel 2-AT analogues for various malignancies.[6]
Core Mechanisms of Antitumor Action
The anticancer effects of 2-aminothiazole derivatives are often multifactorial, targeting key pathways that drive cancer progression.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and metastasis. Many 2-AT derivatives are designed to fit into the ATP-binding pocket of specific kinases, preventing their function.
-
Induction of Apoptosis: Potent derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[12]
-
Inhibition of Cell Proliferation and Metastasis: Studies have demonstrated that certain derivatives can halt the cell cycle and inhibit the migration, invasion, and adhesion of cancer cells, thereby targeting the metastatic cascade.[12]
Below is a simplified representation of a signaling pathway commonly targeted by 2-aminothiazole-based kinase inhibitors.
Caption: Kinase Inhibition by 2-AT Derivatives.
Structure-Activity Relationship (SAR) Insights
The antitumor potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1] SAR studies are crucial for optimizing lead compounds.
-
N-2 Position: Acylation of the 2-amino group is a common strategy. The introduction of substituted benzoyl groups at this position has been shown to dramatically improve antitubercular activity, a principle that often translates to other biological targets.[13]
-
C-4 and C-5 Positions: Modifications at these positions significantly influence target specificity and potency. For instance, in some series, bulky or hydrophilic substituents can decrease activity, whereas appropriately sized alkyl or aryl groups can enhance it.[14]
Table 1: Representative SAR Data for Anticancer 2-Aminothiazole Derivatives
| Base Scaffold | R1 (at N-2) | R2 (at C-4/C-5) | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 2-aminothiazole | -COCH₂-N(C₄H₉)₂ | -COOC₂H₅ (at C4) | Panc-1 | 43.08 | |
| 2-aminothiazole | 3,4-Cl₂-Phenyl | -(CH₂)₃-N(CH₃)₂ | A549 (Lung) | 8.64 | [11] |
| 2-aminothiazole | 3-Cl-Phenyl | -(CH₂)₃-N(CH₃)₂ | HeLa (Cervical) | 6.05 | [11] |
| 2-aminothiazole | -CO-(3-Cl-Phenyl) | 2-pyridinyl | M. tuberculosis | 0.024 | [13] |
| 2-aminothiazole | -CO-NH- (linker) | 4,5,6,7-tetrahydrobenzo[d] | SHG-44 (Glioma) | 4.03 |[15] |
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing the cytotoxic potential of novel compounds. Its reliability makes it a self-validating system for initial screening.
Causality: This protocol is selected because it measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, the compound's cytotoxicity.
Workflow Diagram:
Caption: MTT Assay Workflow for Cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 or MCF-7) in a 96-well microtiter plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test 2-aminothiazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.
Section 2: Antimicrobial Activity - Combating Pathogenic Microbes
2-Aminothiazole derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi, including drug-resistant strains.[17][18][19][20] This makes them a promising scaffold for developing new anti-infective agents in an era of growing antimicrobial resistance.
Mechanisms of Antimicrobial Action
The precise mechanisms are varied and often compound-specific. However, in silico and experimental studies have pointed towards several potential molecular targets:
-
Enzyme Inhibition: Molecular docking studies suggest that 2-AT derivatives may inhibit essential bacterial enzymes. For instance, MurB, an enzyme involved in peptidoglycan biosynthesis, has been identified as a probable target for antibacterial action.[18]
-
Fungal Ergosterol Pathway: For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, is a likely mechanism.[18] Disrupting this pathway compromises the integrity of the fungal cell membrane.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy is significantly modulated by the substituents on the 2-AT core.
-
Antibacterial Activity: Certain substitution patterns can lead to potent activity that is superior to conventional antibiotics like ampicillin and streptomycin against specific strains.[18]
-
Antifungal Activity: Derivatives have demonstrated excellent antifungal activity, in some cases far exceeding that of reference drugs like ketoconazole and bifonazole.[18]
Table 2: Representative Antimicrobial Activity (MIC) of 2-Aminothiazole Derivatives
| Derivative Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-substituted 2-AT | Bacillus subtilis | 50 - 100 | [17][19] |
| N-substituted 2-AT | Escherichia coli | 50 - 100 | [17][19] |
| Functionalized 2-AT | Enterococcus cloacae | < 0.2 (for best compound) | [18] |
| N-substituted 2-AT | Candida albicans | 50 - 100 | [17][19] |
| Functionalized 2-AT | Trichoderma viride | 0.39 (for best compound) | [18] |
| Pyridinecarboxamide 2-AT | M. tuberculosis H37Ra | 3.13 |[20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold-standard quantitative technique to determine the MIC of an antimicrobial agent.[21] It is more precise than diffusion-based assays and is amenable to high-throughput screening.
Causality: This protocol is chosen to establish the lowest concentration of a compound that visibly inhibits the growth of a microorganism. By challenging the microbe with a range of concentrations in a liquid medium, we can pinpoint its potency. The inclusion of positive (microbe, no drug) and negative (no microbe) controls ensures the validity of the growth and sterility conditions, respectively.
Workflow Diagram:
Caption: Broth Microdilution MIC Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-aminothiazole derivative in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).[22][23]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Add the microbial inoculum to each well containing the test compound, achieving a final target concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm medium sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
Section 3: Anti-inflammatory Activity - Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 2-Aminothiazole derivatives have emerged as promising candidates for anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[10][24]
Mechanism of Anti-inflammatory Action
A key mechanism involves the downregulation of pro-inflammatory mediators.
-
Inhibition of iNOS: Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a major contributor to inflammatory pathology. Certain 2-aminothiazole derivatives selectively inhibit iNOS, thereby reducing pathological NO levels.[14]
-
COX Inhibition: Some derivatives also show inhibitory activity against cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, another class of key inflammatory mediators.[9]
Signaling Pathway Diagram:
Caption: iNOS Inhibition Pathway in Inflammation.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This in vitro assay quantifies the ability of a compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that mimics infection.
Causality: The Griess assay is used to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[16] By stimulating RAW 264.7 macrophage cells with LPS, we induce a robust inflammatory response, including the upregulation of iNOS and subsequent production of NO. A reduction in nitrite levels in the presence of the test compound directly indicates its inhibitory effect on this pro-inflammatory pathway. A concurrent cell viability assay (like MTT) is crucial to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not general cytotoxicity.
Workflow Diagram:
Caption: Workflow for Anti-inflammatory Screening.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.[16]
-
Pre-treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[16]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-Naphthyl)ethylenediamine).[16]
-
Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Cytotoxicity Check: Perform an MTT assay on the remaining cells in the plate to ensure that the observed effects are not due to cell death.
Section 4: Synthesis, Safety, and Future Outlook
A Note on Synthesis: The Hantzsch Reaction
The widespread investigation of 2-aminothiazoles is largely due to their straightforward synthesis. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea derivative, remains the most classical and versatile method for creating the core scaffold.[5][25]
Caption: Hantzsch Thiazole Synthesis Scheme.
A Critical Consideration: Privileged Structure vs. Toxicophore
While the 2-aminothiazole scaffold is celebrated for its therapeutic potential, it is also classified by some as a potential "toxicophore".[3] This is because the ring can be susceptible to metabolic activation by cytochrome P450 enzymes, potentially forming reactive metabolites that can lead to adverse drug reactions.[2] This duality does not negate its value but underscores the critical importance of rigorous toxicological and metabolic profiling during the drug development process.
Future Perspectives
The journey of 2-aminothiazole derivatives in drug discovery is far from over. Future research will likely focus on:
-
Developing highly selective agents to minimize off-target effects.
-
Creating hybrid molecules that combine the 2-AT scaffold with other pharmacophores to achieve multi-target activity.[9][12]
-
Exploring novel biological targets beyond the well-established ones.
-
Applying advanced computational methods for more rational design and prediction of activity and safety profiles.
The 2-aminothiazole core remains a fertile ground for innovation, promising a new generation of therapies to address some of the most pressing challenges in human health.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. jocpr.com [jocpr.com]
- 20. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. derpharmachemica.com [derpharmachemica.com]
Introduction: 4-Aminobenzoic Acid - A Privileged Scaffold in Medicinal Chemistry
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 13. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 14. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a key building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical properties, spectroscopic characterization, and its significant role in the development of novel therapeutics.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic motif renowned for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1][2][3] Its structural and electronic properties enable effective interactions with a wide range of biological macromolecules, making it a cornerstone in drug design.[3] This scaffold is a key component in several commercially available drugs, including the anti-inflammatory agent Meloxicam and the antibiotic Cefdinir, underscoring its therapeutic relevance.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5]
The subject of this guide, this compound (CAS No. 216959-94-3 ), integrates this potent 2-aminothiazole core with a benzoic acid moiety.[6][7][8][9][10] The carboxylic acid group provides a critical anchor for forming hydrogen bonds or salt bridges with biological targets, further enhancing its potential as a versatile scaffold in drug discovery programs.[3] This compound is of particular interest as a precursor for the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[11][12][13]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 216959-94-3 | [6][7][8][9][10] |
| Molecular Formula | C₁₀H₈N₂O₂S | [7] |
| Molecular Weight | 220.25 g/mol | [6][10] |
| Appearance | Typically a solid | [14] |
| Purity | Commercially available up to ≥97% | [7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep in a dark place under an inert atmosphere at room temperature. | [8][14] |
Safety and Handling:
This compound is considered a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.[14][15]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8][15]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[15]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[14]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15]
Synthesis of this compound
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[16][17][18][19][20] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of the title compound, the key precursors are 4-(2-bromoacetyl)benzoic acid and thiourea.
Synthetic Workflow
The synthesis can be logically divided into two main steps: the preparation of the α-bromoketone intermediate and the subsequent cyclization to form the 2-aminothiazole ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 4-(2-Bromoacetyl)benzoic acid (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-acetylbenzoic acid in glacial acetic acid.
-
Bromination: While stirring, add a solution of bromine in glacial acetic acid dropwise to the flask at room temperature. The rate of addition should be controlled to manage the exothermic reaction and the evolution of hydrogen bromide gas.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water to remove excess acid, and then dried.
-
Purification: The crude 4-(2-bromoacetyl)benzoic acid can be purified by recrystallization from a suitable solvent like ethanol.
Causality behind Experimental Choices: Glacial acetic acid is used as the solvent as it is inert to bromine and can dissolve the starting material. The dropwise addition of bromine is crucial to control the reaction rate and prevent the formation of di-brominated byproducts. Pouring the reaction mixture into ice water precipitates the product, which is less soluble in water than the starting material and byproducts.
Part B: Hantzsch Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the synthesized 4-(2-bromoacetyl)benzoic acid, thiourea, and ethanol as the solvent.
-
Cyclocondensation: Heat the reaction mixture to reflux with constant stirring. The reaction time can vary but is typically monitored by TLC.
-
Product Formation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.
-
Isolation: The solid product is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Causality behind Experimental Choices: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at reflux temperature. The 1:1 molar ratio of the α-haloketone and thiourea is typically used to ensure complete conversion. Recrystallization is a standard and effective method for purifying the final solid product.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the benzoic acid ring (typically two doublets in the range of 7.5-8.5 ppm). A singlet for the thiazole proton (around 7.0-7.5 ppm). A broad singlet for the amino (-NH₂) protons (variable, can be exchanged with D₂O). A broad singlet for the carboxylic acid (-COOH) proton (typically >10 ppm). |
| ¹³C NMR | Signals for the carboxylic acid carbonyl carbon (~165-175 ppm). Aromatic carbons of the benzoic acid ring (~120-140 ppm). Thiazole ring carbons, including the carbon bearing the amino group (C-2, ~168-172 ppm), the unsubstituted carbon (C-5, ~105-115 ppm), and the carbon attached to the benzoic acid ring (C-4, ~145-155 ppm). |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). N-H stretching of the primary amine (~3100-3400 cm⁻¹). C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹). C=N and C=C stretching of the thiazole and benzene rings (~1500-1650 cm⁻¹). |
| Mass Spec (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.25 g/mol ).[21] |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and experimental conditions.[22][23][24]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly valuable building block for the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the development of kinase inhibitors.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[13] The 2-aminothiazole scaffold has been identified as a "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.
The structure of this compound allows for further chemical modifications at both the amino and carboxylic acid groups. This enables the generation of large libraries of compounds for screening against various kinase targets. For example, the amino group can be acylated or reacted with other electrophiles, while the carboxylic acid can be converted to amides or esters to modulate the compound's properties and target affinity. Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of leukemia, features a 2-aminothiazole core, highlighting the success of this scaffold in developing clinically effective drugs.[5][25]
Caption: Role of the scaffold in kinase inhibitor development.
Other Therapeutic Areas
Beyond oncology, 2-aminothiazole derivatives are being explored for a wide range of other therapeutic applications, including:
-
Anti-inflammatory agents [4]
-
Antimicrobial and antifungal agents [4]
-
Antiviral agents, including anti-HIV [4]
-
Neuroprotective agents [1]
The versatility of this compound makes it a valuable starting material for exploring these and other potential therapeutic avenues.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis via the robust Hantzsch reaction is well-established, and its structure offers multiple points for chemical diversification. The proven track record of the 2-aminothiazole scaffold in approved drugs, particularly as a kinase-binding element, positions this compound as a critical resource for the discovery and development of next-generation targeted therapies. This guide provides the foundational knowledge for researchers to effectively utilize this versatile building block in their drug discovery endeavors.
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 216959-94-3 | Benchchem [benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EnamineStore [enaminestore.com]
- 7. labfind.co.kr [labfind.co.kr]
- 8. 216959-94-3|4-(2-Amino-4-thiazolyl)benzoic Acid|BLD Pharm [bldpharm.com]
- 9. 4-(2-amino-1,3-thiazol-4-yl)benzoic acid216959-94-3,Purity90%_Enamine [molbase.com]
- 10. parchem.com [parchem.com]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dev.spectrabase.com [dev.spectrabase.com]
- 22. rsc.org [rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Guide to the Spectroscopic Characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the theoretical principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these orthogonal analytical techniques, we present a self-validating workflow for the unambiguous structural elucidation and purity confirmation of this molecule.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule incorporating a pharmacologically relevant aminothiazole ring and a versatile benzoic acid moiety. This structure serves as a valuable scaffold in the synthesis of kinase inhibitors, antibacterial agents, and other biologically active compounds. Given its role as a critical building block, rigorous structural verification is paramount to ensure the integrity of downstream applications.
This guide moves beyond a simple recitation of data. As field-seasoned scientists, we understand that the causality behind experimental choices is as crucial as the results themselves. Why select a specific NMR solvent? How does the ionization mode in mass spectrometry affect the observed data? Answering these questions provides the framework for robust and reliable characterization. Herein, we detail the complete spectroscopic profile of the title compound, establishing a benchmark for its identification.
Molecular Structure:
Figure 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information on the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.
Expertise in Action: Experimental Protocol Design
A self-validating NMR experiment begins with thoughtful sample preparation. The choice of solvent is critical for a molecule with both an acidic proton (COOH) and basic amine protons (NH₂), which are prone to exchange.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is the solvent of choice for this compound. Its high polarity effectively solubilizes the molecule, and its aprotic nature slows the exchange rate of the -OH and -NH₂ protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[1] It also provides a wide chemical shift window, preventing solvent signal overlap with key analyte peaks.
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of ¹³C.
Data Interpretation: From Peaks to Structure
The following tables summarize the experimental NMR data, which aligns with literature reports for this compound.[2]
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 (very broad) | s (broad) | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad singlet due to hydrogen bonding and slow exchange. |
| 7.92 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to COOH) | These protons are deshielded by the electron-withdrawing carboxylic acid group and show doublet coupling to their meta neighbors. |
| 7.85 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to COOH) | These protons are ortho to the thiazole ring and show coupling to their ortho neighbors. |
| 7.25 | s | 1H | Thiazole-H | This singlet corresponds to the proton on the C5 position of the thiazole ring. |
| 7.10 | s (broad) | 2H | NH₂ | The amine protons appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with residual water. |
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 168.8 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| 167.4 | Thiazole C2 (C-NH₂) | The carbon atom bonded to two heteroatoms (N and S) and the amino group. |
| 149.5 | Thiazole C4 | The quaternary carbon of the thiazole ring attached to the benzoic acid moiety. |
| 138.1 | Ar-C (ipso to Thiazole) | The quaternary carbon of the benzene ring attached to the thiazole. |
| 130.4 | Ar-CH (ortho to COOH) | Aromatic methine carbons deshielded by the adjacent carboxyl group. |
| 127.5 | Ar-C (ipso to COOH) | The quaternary carbon of the benzene ring attached to the carboxyl group. |
| 125.6 | Ar-CH (meta to COOH) | Aromatic methine carbons. |
| 107.3 | Thiazole C5 | The carbon of the C-H bond in the thiazole ring, shifted upfield relative to the benzene carbons. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides a rapid and reliable method for identifying the key functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis predominantly uses ATR for its simplicity and minimal sample preparation.
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for data integrity as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Spectral Interpretation: Correlating Bands to Bonds
The IR spectrum of this compound will be dominated by features from its amine, carboxylic acid, and aromatic components.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400 - 3200 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH)[3][4] |
| ~1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid (conjugated) |
| ~1610 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring & Thiazole Ring |
| ~1540 | Medium | N-H Bend | Primary Amine (-NH₂) |
| ~1300 | Medium-Strong | C-O Stretch | Carboxylic Acid |
| 850 - 750 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
The extremely broad O-H stretch, which often overlaps with C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4] The presence of sharp N-H stretches and a strong carbonyl absorption provides definitive evidence for the core functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is an ideal soft ionization technique for this polar, non-volatile molecule.
Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode Selection: ESI can be run in positive (+) or negative (-) ion mode.
-
Rationale: For this molecule, both modes are viable. ESI(+) will protonate the basic amino group to form the [M+H]⁺ ion. ESI(-) will deprotonate the acidic carboxylic acid group to form the [M-H]⁻ ion. ESI(+) is often slightly more sensitive for amine-containing compounds.
-
-
Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Data Interpretation: Confirming the Molecular Formula
The key to a self-validating MS experiment is the use of high-resolution instrumentation, which provides a highly accurate mass measurement.
-
Molecular Formula: C₁₀H₈N₂O₂S
-
Exact Mass (Monoisotopic): 220.0306
-
Expected ESI(+) Ion: [M+H]⁺ = C₁₀H₉N₂O₂S⁺
-
Expected m/z: 221.0385
-
Expected ESI(-) Ion: [M-H]⁻ = C₁₀H₇N₂O₂S⁻
-
Expected m/z: 219.0228
An experimentally observed mass within 5 ppm of the calculated value confirms the elemental composition of the molecule with high confidence. For example, a GC-MS spectrum is available which shows the mass spectrum of the compound.[5] Further analysis of the fragmentation pattern (MS/MS) could reveal the loss of CO₂ (44 Da) from the carboxyl group or other characteristic cleavages, further substantiating the proposed structure.
Integrated Analytical Workflow and Structural Confirmation
No single technique provides absolute proof of structure. True analytical trustworthiness comes from the integration of orthogonal data, where each technique validates the others. The workflow described here represents a robust, self-validating system for structural confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. dev.spectrabase.com [dev.spectrabase.com]
The Aminothiazole Scaffold: A Privileged Structure in Modern Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile template for designing potent and selective modulators of various biological targets.[2][4] Its unique electronic properties and ability to engage in multiple non-covalent interactions underpin its success in clinically approved drugs and late-stage clinical candidates. This guide provides an in-depth exploration of the therapeutic applications of aminothiazole compounds, focusing on their role as kinase inhibitors in oncology, their emerging potential in neurodegenerative diseases, and their broader pharmacological spectrum. We will delve into the mechanistic rationale behind their efficacy, present detailed experimental workflows for their evaluation, and offer a forward-looking perspective on the future of this remarkable chemical scaffold.
The Aminothiazole Core: A Foundation for Potent Kinase Inhibition
The aminothiazole scaffold has proven exceptionally fruitful in the discovery of protein kinase inhibitors.[1][5] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The aminothiazole core provides a rigid framework that can be strategically decorated with substituents to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[7]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which many aminothiazole-based drugs exert their effect is through competitive inhibition at the ATP-binding site of a target kinase. The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino group, act as key hydrogen bond donors and acceptors. This allows the scaffold to mimic the adenine moiety of ATP, effectively anchoring the inhibitor within the active site.
A prime example is Dasatinib , a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9] Dasatinib's core structure features a 2-aminothiazole ring. It targets the BCR-ABL fusion protein, the driver of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[8][10] This dual-binding capability distinguishes it from earlier inhibitors like Imatinib and contributes to its efficacy against resistant mutations.[8][10] Beyond BCR-ABL, Dasatinib inhibits a broader spectrum of kinases, including the SRC family, c-KIT, and PDGFRβ, which contributes to its clinical activity.[10][11][12]
Case Study: Dasatinib and the Inhibition of BCR-ABL
The BCR-ABL fusion protein exhibits constitutive tyrosine kinase activity, leading to uncontrolled cell proliferation.[10] Dasatinib blocks this aberrant signaling, preventing the phosphorylation of downstream substrates and inducing apoptosis in malignant cells.[10]
Signaling Pathway: BCR-ABL and Dasatinib Inhibition
The following diagram illustrates the central role of the BCR-ABL fusion protein in driving CML and how Dasatinib intervenes.
Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.
Experimental Protocols: A Workflow for Kinase Inhibitor Discovery
The identification of novel aminothiazole-based kinase inhibitors follows a structured drug discovery cascade. This process begins with large-scale screening to identify initial "hits" and progresses through stages of validation and optimization.
High-Throughput Screening (HTS) Cascade
The goal of HTS is to screen large chemical libraries against a specific kinase target to identify compounds that modulate its activity.[6] A typical workflow involves a primary biochemical assay followed by secondary and orthogonal assays to confirm activity and eliminate false positives.
Workflow: Kinase Inhibitor HTS Cascade
Caption: A typical high-throughput screening cascade for identifying novel kinase inhibitors from a large compound library.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a common method for measuring the activity of a kinase inhibitor in a biochemical setting. The principle is based on quantifying the amount of ADP produced during the kinase reaction; less ADP indicates greater inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an aminothiazole compound against a target kinase.
Materials:
-
Target kinase (e.g., recombinant Abl kinase)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the specific kinase)
-
Test aminothiazole compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (containing MgCl2, DTT)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Compound Plating: Prepare serial dilutions of the aminothiazole test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Causality Check: Serial dilution is critical for generating a dose-response curve to accurately calculate the IC50 value. DMSO is the standard solvent, and its final concentration must be kept low (<1%) and constant across all wells to avoid artifacts.
-
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate assay buffer. Add this mix to the wells containing the test compound.
-
Self-Validation: The "no enzyme" control is essential to establish the background signal, ensuring that any signal detected is a result of kinase activity. The "no inhibitor" control represents 100% kinase activity.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, which must be determined during assay development.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to the initial ADP amount. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expanding Horizons: Aminothiazoles in Neurodegeneration and Beyond
While oncology remains a major focus, the therapeutic potential of aminothiazole compounds extends to other complex diseases, including neurodegenerative and metabolic disorders.[3][4]
Neuroprotective and Anti-Prion Activity
Several aminothiazole derivatives have been identified as promising agents for treating neurodegenerative conditions like Alzheimer's and prion diseases.[13][14] In tau-driven models of Alzheimer's, certain substituted 2-aminothiazoles have demonstrated the ability to protect against tau-induced neuronal toxicity at nanomolar concentrations.[13]
Furthermore, extensive structure-activity relationship (SAR) studies have been conducted on 2-aminothiazoles to optimize their anti-prion activity.[14] These efforts have focused on improving potency and, critically, the ability to cross the blood-brain barrier to achieve therapeutic concentrations in the brain.[14][15] This has led to the identification of lead compounds that are orally bioavailable and show significant brain exposure in animal models.[14][16]
Dopamine Agonism and Other CNS Applications
The aminothiazole scaffold is also present in drugs targeting the central nervous system. Pramipexole , a non-ergot dopamine agonist, contains a tetrahydrobenzothiazole core.[17] It is used to treat the symptoms of Parkinson's disease by directly stimulating D2 and D3 dopamine receptors in the striatum, compensating for the loss of dopaminergic neurons.[18][19][20]
Modulating Metabolic and Inflammatory Pathways
The aminothiazole structure is found in drugs with diverse pharmacological profiles. Mirabegron , for instance, is a β3-adrenergic receptor agonist used to treat overactive bladder.[21][22] Its mechanism involves relaxing the detrusor muscle by increasing intracellular cAMP levels.[22][23] Interestingly, research is exploring potential off-target effects and broader applications for Mirabegron in treating metabolic diseases and heart failure, highlighting the scaffold's versatility.[21][24][25]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a classical and widely used method.[26] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[26] The versatility of this synthesis allows for the introduction of diverse substituents at various positions of the thiazole ring, enabling extensive SAR exploration.[15][26]
Key SAR Insights:
-
Position 4 & 5: Lipophilic substituents at these positions have been shown to enhance antitumor activity.[27]
-
Position 2 (Amino Group): Modifications to the exocyclic amino group are crucial for tuning kinase selectivity and potency. For example, in Dasatinib, this nitrogen is part of a larger side chain that makes critical interactions in the kinase active site.[7]
-
Overall Properties: Judicious selection of substituents can improve metabolic stability, oral bioavailability, and tissue distribution (e.g., brain penetration), which are critical for transforming a potent compound into a viable drug candidate.[14][15]
Future Perspectives and Conclusion
The 2-aminothiazole scaffold continues to be a highly productive starting point for drug discovery. Its proven success in targeting kinases has solidified its importance in oncology, and ongoing research is continually expanding its therapeutic reach.[27][28] Future efforts will likely focus on:
-
Developing Allosteric Inhibitors: Moving beyond the highly conserved ATP pocket, aminothiazoles are being investigated as allosteric modulators, which could offer greater selectivity and novel mechanisms of action.[29]
-
Targeting Novel Kinases: With over 500 kinases in the human genome, many remain underexplored as drug targets.[6] High-throughput kinome profiling will be instrumental in identifying new opportunities for aminothiazole-based inhibitors.[30]
-
Multi-Targeted Agents: For complex diseases, compounds that can modulate multiple targets simultaneously may offer superior efficacy. The inherent promiscuity of some aminothiazole-based kinase inhibitors, like Dasatinib, can be strategically harnessed to this end.
References
- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 9. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. nbinno.com [nbinno.com]
- 13. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 19. drugs.com [drugs.com]
- 20. Articles [globalrx.com]
- 21. Mirabegron: potential off target effects and uses beyond the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. urology-textbook.com [urology-textbook.com]
- 23. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 24. Mirabegron: potential off target effects and uses beyond the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid: From Synthesis to Therapeutic Promise
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The 2-aminothiazole moiety is a quintessential example of such a scaffold, renowned for its versatile biological activities.[1][2] When coupled with the equally significant benzoic acid pharmacophore, the resulting molecule, 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid , emerges as a compound of considerable interest in modern drug discovery. While the precise historical genesis of this specific molecule remains nuanced within the broader exploration of aminothiazoles, its contemporary relevance is firmly established as a cornerstone for the development of targeted therapeutics. This guide provides an in-depth technical exploration of its synthesis, characterization, and burgeoning role in the design of novel protein kinase inhibitors.
The Strategic Importance of the 4-(2-Aminothiazol-4-yl)benzoic Acid Core
The therapeutic potential of this compound stems from the synergistic combination of its two core components. The 2-aminothiazole ring is a bioisostere for various functional groups and can engage in a multitude of interactions with biological macromolecules.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] The benzoic acid portion, a ubiquitous structural unit in both natural products and synthetic pharmaceuticals, provides a crucial anchor for biological targets, often through hydrogen bonding or salt bridge formation via its carboxylic acid group.[3]
The strategic fusion of these two pharmacophores in this compound creates a versatile platform for medicinal chemists. The primary amino group and the carboxylic acid functional group offer two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This has been particularly fruitful in the pursuit of protein kinase inhibitors.
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The construction of the 2-aminothiazole ring system is most classically and efficiently achieved through the Hantzsch thiazole synthesis, a venerable yet enduringly relevant reaction in heterocyclic chemistry.[4] This method involves the condensation of an α-haloketone with a thiourea.[5] For the synthesis of this compound, the key precursors are a 4-(haloacetyl)benzoic acid derivative and thiourea.
The general mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]
Figure 1: Generalized Hantzsch synthesis pathway for this compound.
Step-by-Step Experimental Protocol for Synthesis
The following protocol details a representative synthesis of this compound.
Part A: Bromination of 4-Acetylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Bromine Addition: Slowly add a solution of bromine in acetic acid to the flask at room temperature with constant stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude 4-(bromoacetyl)benzoic acid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
Part B: Hantzsch Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-(bromoacetyl)benzoic acid and an equimolar amount of thiourea in ethanol.
-
Reflux: Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound hydrobromide, will precipitate.
-
Neutralization and Purification: Collect the precipitate by filtration. To obtain the free base, dissolve the hydrobromide salt in water and neutralize with a base such as sodium bicarbonate until a pH of 7-8 is reached. The resulting precipitate of this compound can be collected, washed with water, and dried. Further purification can be achieved by recrystallization.
Characterization of this compound
The structural confirmation of the synthesized compound is crucial and is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the thiazole proton, and the exchangeable protons of the amino group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons of both rings, and the carbons of the thiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈N₂O₂S (220.25 g/mol ).[6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. |
Application in Drug Discovery: A Scaffold for Allosteric Protein Kinase CK2 Inhibitors
A significant and exciting application of the this compound scaffold is in the development of inhibitors for protein kinase CK2.[7] CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[7] Consequently, CK2 has emerged as a promising target for anticancer drug development.[8]
Derivatives of this compound have been identified as potent and selective allosteric inhibitors of CK2.[7] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a different site on the enzyme, leading to a conformational change that inactivates the kinase. This mode of inhibition can offer higher selectivity and potentially fewer off-target effects.[7]
The this compound core serves as the foundational structure for these inhibitors. The amino group is often derivatized with various aromatic or heteroaromatic moieties to enhance binding affinity and selectivity for the allosteric pocket of CK2α, the catalytic subunit of the kinase.[7]
References
- 1. 2abiotech.net [2abiotech.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 216959-94-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 216959-94-3 | 4-(2-Amino-thiazol-4-yl)-benzoic acid | Tetrahedron [thsci.com]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchem.org.ua [medchem.org.ua]
An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of significant interest in pharmaceutical research and drug development. Recognizing the limited publicly available data for this specific molecule, this document synthesizes established principles from related thiazole and benzoic acid derivatives to propose a robust, scientifically-grounded approach for its evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them. By following the methodologies outlined herein, researchers can generate the critical data necessary to advance the development of drug candidates incorporating this scaffold.
Introduction: The Scientific Imperative
The compound this compound is a molecule of interest due to its hybrid structure, incorporating both a 2-aminothiazole ring and a benzoic acid moiety. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[1] Similarly, the benzoic acid group can influence a compound's pharmacokinetic profile, including its solubility and receptor-binding capabilities.[1] The successful progression of any new chemical entity through the drug development pipeline is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly impacting bioavailability, formulation, and shelf-life.
This guide provides a detailed roadmap for the systematic evaluation of these critical attributes for this compound.
Physicochemical Properties: A Predictive Foundation
While experimental data for the target compound is scarce, we can infer its likely behavior by examining its structural components. The molecule possesses both acidic (carboxylic acid) and basic (amino group on the thiazole ring) functionalities, making it amphoteric. This suggests that its solubility will be highly dependent on the pH of the medium. The presence of the aromatic rings suggests that it will have some degree of lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H8N2O2S | Based on chemical structure. |
| Molecular Weight | 220.25 g/mol | Calculated from the molecular formula. |
| pKa (acidic) | ~4-5 | Typical range for a benzoic acid derivative. |
| pKa (basic) | ~2-3 | Typical range for a 2-aminothiazole moiety. |
| LogP | 1.5 - 2.5 (predicted) | Estimated based on structural fragments. |
Solubility Assessment: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility is crucial for formulation development. We will explore both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. A shake-flask method is the gold standard for this determination.
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9). Also, select a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)).
-
Sample Addition: Add an excess of this compound to each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
pH Range: The selected pH range covers physiological conditions and explores the impact of protonation/deprotonation on the amphoteric molecule.
-
Solvent Selection: The choice of organic solvents provides insights into the compound's polarity and potential for use in various formulation strategies.
-
Equilibration Time: A prolonged equilibration period is necessary to ensure that the system has reached a true thermodynamic equilibrium.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
dot
Caption: Workflows for Thermodynamic and Kinetic Solubility Assessment.
Stability Evaluation: Unveiling Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[2][4]
Table 2: Proposed Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, reflux for 24h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, reflux for 24h | To assess stability in alkaline environments. |
| Oxidative Degradation | 3% H2O2, room temperature for 24h | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid state, 60°C for 7 days | To assess the impact of heat on the solid form. |
| Photostability | ICH Q1B conditions (exposure to light) | To determine sensitivity to light. |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in Table 2.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute for analysis by a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Analyze the chromatograms for the appearance of degradation products. Assess the purity of the main peak and calculate the mass balance to account for all the material.
-
Degradant Identification: If significant degradation is observed, utilize techniques like LC-MS/MS and NMR to identify the structure of the degradation products.[5]
dot
References
- 1. This compound | 216959-94-3 | Benchchem [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid Properties: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico characterization of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry due to its privileged 2-aminothiazole scaffold. We will navigate through a series of computational protocols to predict its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental workflows using freely accessible web-based tools. The overarching goal is to equip the reader with the rationale and practical steps to generate a robust preliminary assessment of a novel chemical entity, thereby accelerating early-stage drug discovery.
Introduction: The Significance of the 2-Aminothiazole Scaffold and the Role of In Silico Prediction
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Its prevalence in successful therapeutics underscores the potential of novel derivatives like this compound.
Before embarking on costly and time-consuming preclinical studies, a thorough in silico evaluation can provide critical insights into a compound's drug-like potential.[4] Computational, or in silico, methods allow for the rapid and cost-effective prediction of a molecule's physicochemical properties and its likely behavior within a biological system.[4] This guide will detail a systematic approach to building a comprehensive in silico profile of this compound, leveraging widely accepted and freely available computational tools.
Foundational Knowledge: The Subject Molecule
To initiate any in silico analysis, a machine-readable representation of the molecule is paramount. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)O . This string will serve as the primary input for the predictive tools discussed herein.
Physicochemical and Pharmacokinetic (ADMET) Profile Prediction
A molecule's journey through the body is governed by its absorption, distribution, metabolism, excretion, and potential toxicity (ADMET). Predicting these properties early in the drug discovery pipeline is crucial for identifying potential liabilities and guiding molecular optimization. We will employ two robust, free web-based platforms, SwissADME and pkCSM , to generate a comprehensive ADMET profile.
Rationale for Tool Selection
-
SwissADME is a user-friendly tool that provides a wide range of descriptors, including physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5] Its "Bioavailability Radar" provides a rapid visual assessment of a compound's suitability for oral administration.
-
pkCSM utilizes a novel approach based on graph-based signatures to predict a broad spectrum of ADMET properties, offering a valuable complementary perspective to SwissADME's predictions.[6][7][8][9][10]
Experimental Protocol: ADMET Prediction
Objective: To predict the physicochemical and ADMET properties of this compound using SwissADME and pkCSM.
Materials:
-
Canonical SMILES string of the target molecule: C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)O
-
Web browser with internet access.
Step-by-Step Methodology:
-
SwissADME Analysis:
-
Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[5]
-
In the "Enter a list of SMILES" text box, paste the canonical SMILES string of the target molecule.
-
Click the "Run" button to initiate the calculations.
-
The results page will display a wealth of information. Pay close attention to the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections. The "Bioavailability Radar" provides a graphical summary.
-
-
pkCSM Analysis:
Data Presentation: Predicted Properties
The predicted physicochemical and ADMET properties for this compound are summarized in the tables below. For comparative context, predicted values for the FDA-approved 2-aminothiazole-containing drugs, Dasatinib and Ritonavir, are also included.
Table 1: Predicted Physicochemical Properties
| Property | This compound | Dasatinib | Ritonavir |
| Molecular Formula | C10H8N2O2S | C22H26ClN7O2S | C37H48N6O5S2 |
| Molecular Weight | 220.25 g/mol | 488.01 g/mol | 720.95 g/mol |
| LogP (Consensus) | 1.85 | 3.23 | 4.60 |
| Water Solubility (LogS) | -2.8 (Moderately soluble) | -4.5 (Poorly soluble) | -5.2 (Poorly soluble) |
| pKa (strongest acidic) | 4.10 | 11.14 | 11.53 |
| pKa (strongest basic) | 4.55 | 6.83 | 2.86 |
| Topological Polar Surface Area | 93.45 Ų | 129.23 Ų | 155.18 Ų |
Table 2: Predicted ADMET Properties
| Parameter | This compound | Dasatinib | Ritonavir |
| Absorption | |||
| Caco-2 Permeability (log Papp) | Low | High | High |
| Intestinal Absorption (% absorbed) | High | High | High |
| P-glycoprotein Substrate | No | Yes | Yes |
| Distribution | |||
| VDss (human) (log L/kg) | Low | Moderate | High |
| BBB Permeability (logBB) | No | No | No |
| CNS Permeability (logPS) | No | No | No |
| Metabolism | |||
| CYP2D6 Inhibitor | No | Yes | Yes |
| CYP3A4 Inhibitor | No | Yes | Yes |
| Excretion | |||
| Total Clearance (log ml/min/kg) | Moderate | Low | Low |
| Renal OCT2 Substrate | No | No | No |
| Toxicity | |||
| AMES Toxicity | No | Yes | Yes |
| hERG I Inhibitor | No | No | Yes |
| Hepatotoxicity | No | Yes | Yes |
Interpretation and Expert Insights
The in silico ADMET profile of this compound suggests a generally favorable drug-like profile. Its moderate water solubility and high predicted intestinal absorption are positive indicators for oral bioavailability. The lack of P-glycoprotein substrate activity is also advantageous, as P-gp can actively efflux drugs from cells, reducing their efficacy. The molecule is not predicted to be a potent inhibitor of major CYP450 enzymes, suggesting a lower potential for drug-drug interactions. Importantly, the predictions indicate a low risk of AMES toxicity and hERG inhibition, which are significant safety concerns in drug development.
Compared to the larger and more complex approved drugs, Dasatinib and Ritonavir, our target molecule exhibits a more favorable toxicity profile in these initial predictions. However, its predicted low volume of distribution suggests it may not distribute extensively into tissues, which could be a limitation depending on the desired therapeutic target.
Biological Target Prediction and Molecular Docking
Identifying the potential biological targets of a novel compound is a critical step in understanding its mechanism of action and therapeutic potential. We will use the SwissTargetPrediction web server to predict the most likely protein targets and then perform molecular docking with a selected target to investigate the potential binding mode.
Rationale for Tool Selection
-
SwissTargetPrediction is a powerful tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[12][13] It provides a ranked list of potential targets with associated probabilities.
-
MolModa is a user-friendly, browser-based molecular docking tool that utilizes AutoDock Vina for its calculations.[7] Its accessibility and straightforward workflow make it an excellent choice for demonstrating the principles of molecular docking.
Experimental Protocol: Target Prediction and Molecular Docking
Objective: To predict potential biological targets of this compound and to perform molecular docking with a high-probability target.
Materials:
-
Canonical SMILES string of the target molecule.
-
Web browser with internet access.
Step-by-Step Methodology:
-
Target Prediction with SwissTargetPrediction:
-
Go to the SwissTargetPrediction website (--INVALID-LINK--][13]">http://www.swisstargetprediction.ch).[12][13]
-
Paste the SMILES string into the input box.
-
Select "Homo sapiens" as the organism.
-
Click "Predict targets."
-
Analyze the results, which will show a list of potential targets ranked by probability.
-
-
Selection of a Protein Target:
-
Based on the SwissTargetPrediction results and the known activities of 2-aminothiazole derivatives (anticancer and anti-inflammatory), a relevant target will be selected. For this guide, we will focus on Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway and a known target for some thiazole-containing compounds.[14][15] The Protein Data Bank (PDB) ID for human COX-2 in complex with an inhibitor is 1CX2 .
-
-
Molecular Docking with MolModa:
-
Protein Preparation:
-
In the "Load Protein" section, enter the PDB ID "1CX2" and click "Fetch."
-
The protein structure will be displayed. It is crucial to prepare the protein by removing water molecules and adding polar hydrogens. These options are typically available under a "Preparation" or "Edit" menu.
-
-
Ligand Preparation:
-
In the "Load Ligand" section, paste the SMILES string of this compound.
-
The tool will generate a 3D conformation of the ligand.
-
-
Defining the Binding Site:
-
Identify the active site of COX-2. This is often where the co-crystallized ligand is located in the PDB structure.
-
Define the docking box (grid) to encompass the active site.
-
-
Running the Docking Simulation:
-
Initiate the docking calculation. MolModa will use AutoDock Vina to predict the binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
The results will show different binding poses ranked by their predicted binding affinity (docking score).
-
Visualize the top-ranked pose and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Data Presentation and Visualization
Table 3: Top Predicted Targets from SwissTargetPrediction
| Target Class | Target Name | Probability |
| Kinase | Tyrosine-protein kinase ABL1 | 0.15 |
| Kinase | Vascular endothelial growth factor receptor 2 | 0.12 |
| Enzyme | Cyclooxygenase-2 (COX-2) | 0.10 |
| Enzyme | Carbonic anhydrase II | 0.08 |
Diagram 1: Predicted Binding Mode of this compound in the COX-2 Active Site
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]
- 5. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pkCSM [biosig.lab.uq.edu.au]
- 10. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 12. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. durrantlab.pitt.edu [durrantlab.pitt.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid, a key heterocyclic scaffold in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
The 2-aminothiazole moiety is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Coupled with the benzoic acid functional group, which can serve as a crucial anchor for biological targets, this compound and its derivatives are of significant interest in the design of novel therapeutics.
This guide presents a reliable two-step synthetic route commencing from commercially available starting materials. The methodology hinges on the classic Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step process. The first step involves the α-bromination of 4-acetylbenzoic acid to yield the key intermediate, 4-(2-bromoacetyl)benzoic acid. The subsequent step is the cyclocondensation of this α-haloketone with thiourea, which constitutes the Hantzsch thiazole synthesis, to afford the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-(2-Bromoacetyl)benzoic Acid
This initial step prepares the α-haloketone intermediate required for the subsequent thiazole ring formation. The selection of acetic acid as the solvent is strategic; it is polar enough to dissolve the starting material and is relatively inert to the brominating agent under the reaction conditions. The temperature is maintained at 45°C to ensure a sufficient reaction rate without promoting undesirable side reactions.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Acetylbenzoic acid | Reagent grade, ≥98% | Sigma-Aldrich |
| Bromine | Reagent grade, ≥99.5% | Sigma-Aldrich |
| Acetic acid, glacial | ACS reagent, ≥99.7% | Fisher Scientific |
| Ethanol | Anhydrous, ≥99.5% | VWR Chemicals |
| Ice |
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 2.0 g (12.2 mmol) of 4-acetylbenzoic acid in 90 mL of glacial acetic acid. Heat the mixture to 45°C with stirring until a clear solution is obtained.
-
In a separate container, carefully prepare a solution of 1.95 g (0.61 mL, 12.2 mmol) of bromine in approximately 2 mL of glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of 4-acetylbenzoic acid over a period of 1 hour, maintaining the temperature at 45°C. The reaction may have an induction period, after which the red color of bromine will dissipate, and hydrogen bromide gas will evolve. Caution: This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, continue stirring at 45°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Pour the reaction mixture over a beaker of crushed ice to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash it with cold water.
-
For purification, recrystallize the crude product from hot ethanol (approximately 75°C).[1]
-
Dry the purified crystals of 4-(2-bromoacetyl)benzoic acid under vacuum.
Expected Outcome: A white crystalline solid. The expected yield is typically in the range of 70-80%.
Part 2: Synthesis of this compound
This step constitutes the core of the synthesis, employing the Hantzsch thiazole condensation. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. Ethanol is a common and effective solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction at reflux temperature.
Reaction Mechanism: Hantzsch Thiazole Synthesis
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-(2-Bromoacetyl)benzoic acid | As synthesized in Part 1 | |
| Thiourea | Reagent grade, ≥99% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | VWR Chemicals |
| Sodium bicarbonate | ACS reagent, ≥99.7% | Fisher Scientific |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-bromoacetyl)benzoic acid (1.0 g, 4.11 mmol) and thiourea (0.31 g, 4.11 mmol).
-
Add 20 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Continue refluxing for 3-4 hours, or until the starting material is consumed as indicated by TLC analysis.
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Stir the mixture for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture if necessary.
Expected Outcome: A pale yellow or off-white solid. Yields for this step are generally good, often exceeding 80%.
Data Presentation
| Step | Reactants | Molar Ratio | Solvent | Temperature | Time | Product | Expected Yield |
| 1 | 4-Acetylbenzoic acid, Bromine | 1:1 | Acetic Acid | 45°C | 1.5 h | 4-(2-Bromoacetyl)benzoic Acid | 70-80% |
| 2 | 4-(2-Bromoacetyl)benzoic acid, Thiourea | 1:1 | Ethanol | Reflux | 3-4 h | This compound | >80% |
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values.
-
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid and thiazole rings, as well as a singlet for the amino group protons. Expected chemical shifts (δ, ppm): ~11.9 (s, 1H, COOH), 7.5-7.6 (m, 2H, Ar-H), 6.5-6.6 (m, 2H, Ar-H), 5.8 (s, 2H, NH₂).[1]
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display signals corresponding to all unique carbon atoms in the molecule, including the carboxylic acid carbon, the aromatic carbons, and the thiazole ring carbons.
-
FT-IR (KBr): The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3400-3200 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic and thiazole rings.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₈N₂O₂S, MW: 220.25 g/mol ).
-
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The successful synthesis of the intermediate in Part 1 can be confirmed by its melting point and spectroscopic data before proceeding to Part 2. The final product's identity and purity are rigorously confirmed through a combination of physical and spectroscopic methods, ensuring the reliability of the synthesis. Monitoring the reaction progress by TLC at each stage is highly recommended to ensure the complete consumption of starting materials and to identify any potential side products.
References
The Versatile Scaffold: Application Notes and Protocols for 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent ability to engage in diverse non-covalent interactions, coupled with its synthetic tractability, has cemented its importance in modern drug discovery. This guide focuses on a particularly valuable derivative, 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid , a molecule that synergistically combines the therapeutic promise of the 2-aminothiazole core with the versatile chemical handle of a benzoic acid group. This unique combination provides a strategic starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer research.[2]
The benzoic acid moiety offers a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other derivatives. This adaptability makes this compound a key intermediate and a foundational building block in the synthesis of more complex and potent drug candidates.[3][4] This document will provide a comprehensive overview of its synthesis, its prominent role in the design of kinase inhibitors, and detailed protocols for its synthesis and biological evaluation.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, the logical precursors are a 4-(haloacetyl)benzoic acid and thiourea.
Proposed Synthetic Workflow
Caption: General workflow for the synthesis of this compound via the Hantzsch thiazole synthesis.
Detailed Synthetic Protocol
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis starting from 4-acetylbenzoic acid.
Step 1: Synthesis of 4-(2-Bromoacetyl)benzoic acid
-
Reaction Setup: In a fume hood, dissolve 4-acetylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and ethyl acetate.
-
Bromination: To the stirred solution, add bromine (1 equivalent) dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-bromoacetyl)benzoic acid as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 4-(2-bromoacetyl)benzoic acid (1 equivalent) in a polar solvent like ethanol or isopropanol.
-
Condensation: To this solution, add thiourea (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. The solid can be collected by filtration, washed with cold solvent, and then with a dilute solution of sodium bicarbonate to neutralize any hydrobromic acid formed. The crude product can be further purified by recrystallization to afford pure this compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors. The 2-aminothiazole core can effectively interact with the hinge region of the ATP-binding site of many kinases, while the benzoic acid moiety provides a vector for introducing substituents that can target other regions of the kinase, thereby enhancing potency and selectivity.
Case Study: Inhibition of Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival. Consequently, it is an attractive target for cancer therapy. Several studies have demonstrated that derivatives of 4-(thiazolyl)benzoic acid are potent inhibitors of CK2.[2]
The general structure-activity relationship (SAR) for these inhibitors reveals that:
-
The 2-aminothiazole core is essential for binding to the hinge region of CK2.
-
The benzoic acid group often forms a salt bridge with a conserved lysine residue in the active site.
-
Substitutions on the benzoic acid ring can be tailored to occupy a hydrophobic pocket, leading to increased potency and selectivity.
Illustrative Signaling Pathway
Caption: Simplified signaling pathway illustrating the role of CK2 in promoting cancer cell survival and the inhibitory action of a this compound derivative.
Quantitative Data: SAR of 4-(Thiazolyl)benzoic Acid Derivatives as CK2 Inhibitors
The following table summarizes the inhibitory activities of representative 4-(thiazol-5-yl)benzoic acid derivatives against CK2, highlighting the impact of substitutions on the benzoic acid ring. While this data is for the thiazol-5-yl isomer, it provides valuable insights into the SAR that can be extrapolated to the thiazol-4-yl series.
| Compound ID | R1 | R2 | CK2α IC₅₀ (µM) | A549 Cell Proliferation CC₅₀ (µM) |
| 1 | H | H | 0.025 | >10 |
| 2 | 2-Cl-benzyloxy | H | 0.016 | 3.3 |
| 3 | 2-MeO-benzyloxy | H | 0.014 | 1.5 |
| 4 | H | 2-Cl-benzyloxy | 0.098 | >10 |
Data adapted from a study on 4-(thiazol-5-yl)benzoic acid derivatives as CK2 inhibitors.[2]
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay for CK2
This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against CK2 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CK2α
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).
-
Add 10 µL of a solution containing the CK2 enzyme and the substrate peptide in the kinase assay buffer.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km for CK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: MTT Assay for Cellular Cytotoxicity
This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.[5]
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (cytotoxic concentration 50%) value.
-
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of reactive functional groups make it an ideal starting point for the development of novel therapeutics. The demonstrated success of its derivatives as kinase inhibitors, particularly against CK2, underscores the potential of this scaffold in oncology drug discovery. Future research efforts should continue to explore the derivatization of this core structure to develop compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The protocols provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize new drug candidates based on this promising molecular framework.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Note: A Validated HPLC Method for Purity Determination of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid. This compound is a vital heterocyclic building block in pharmaceutical research and development, making the accurate assessment of its purity critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). The described method utilizes a C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2] This document provides a complete, step-by-step protocol for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound is a bifunctional molecule incorporating a 2-aminothiazole moiety and a benzoic acid group.[3] The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[4][5][6] Given its role as a key starting material, a validated analytical method to determine its purity is paramount for controlling the quality of intermediates and final APIs.
The analytical challenge for this molecule lies in its polar and amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. Such characteristics can often lead to poor retention and peak tailing in traditional reversed-phase chromatography.[7][8] The method outlined herein overcomes these challenges by employing a C18 column, which provides hydrophobic retention, coupled with an acidified mobile phase.
Causality of Methodological Choices:
-
Reversed-Phase Chromatography (RPC): RPC is the most widely used separation technique in the pharmaceutical industry due to its versatility and reproducibility for a broad range of molecules, from non-polar to moderately polar.[9]
-
C18 Stationary Phase: An octadecylsilane (C18) column is selected for its strong hydrophobic interactions, which are necessary to retain the polar analyte.
-
Acidified Mobile Phase: The use of orthophosphoric acid in the mobile phase maintains a low pH (approximately 2.5-3.0). At this pH, the carboxylic acid group (-COOH) is protonated and largely un-ionized, while the basic amino group (-NH2) is protonated to form an ammonium ion (-NH3+). This uniform protonation state prevents mixed-mode interactions with residual silanols on the stationary phase, resulting in improved peak symmetry and reproducible retention times.[4][10]
-
UV Detection: The conjugated system of aromatic and heterocyclic rings in the molecule provides strong UV absorbance, allowing for sensitive and reliable detection.[4]
Experimental Protocol
Instrumentation and Equipment
-
HPLC System with a binary pump, degasser, autosampler, and column thermostat (e.g., Waters Alliance e2695 Separations Module or equivalent).
-
Photodiode Array (PDA) or UV-Vis Detector (e.g., Waters 2998 PDA Detector or equivalent).
-
Chromatography Data System (CDS) software (e.g., Empower 3 or equivalent).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Sonicator.
Reagents and Materials
-
This compound Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Water, HPLC grade or Milli-Q.
-
Orthophosphoric Acid (H₃PO₄), ACS grade (≥ 85%).
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18) |
| Mobile Phase A | 0.1% (v/v) Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 272 nm[4] |
| Run Time | 22 minutes |
Preparation of Solutions
Diluent: Prepare the diluent by mixing Mobile Phase A (Water with 0.1% H₃PO₄) and Acetonitrile in a 90:10 (v/v) ratio.
Reference Standard Solution (approx. 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Sample Solution (approx. 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Reference Standard Solution preparation.
Method Validation Protocol (per ICH Q2(R2))
The analytical method was validated to demonstrate its suitability for its intended purpose.[11][12]
System Suitability
Before performing any analysis, the chromatographic system's performance must be verified. A system suitability test (SST) is performed by making five replicate injections of the Reference Standard Solution. The acceptance criteria must be met before proceeding.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was demonstrated by subjecting a sample solution to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The chromatograms of the stressed samples were compared to that of an unstressed sample. The method is considered specific if the principal peak is free from co-eluting peaks, as determined by PDA peak purity analysis.
Linearity
Linearity was evaluated across a range of 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). A series of five concentrations were prepared by diluting the Reference Standard Solution.
| Concentration Level | Concentration (mg/mL) |
| 50% | 0.05 |
| 75% | 0.075 |
| 100% | 0.10 |
| 125% | 0.125 |
| 150% | 0.15 |
Acceptance Criteria: The plot of peak area versus concentration should be linear, with a correlation coefficient (r²) ≥ 0.999.[13]
Accuracy
Accuracy was determined by analyzing samples at three concentration levels (80%, 100%, and 150%) in triplicate. The percentage recovery was calculated against the known concentration.
| Level | Spiked Concentration (mg/mL) | Mean Recovery (%) | %RSD |
| 80% | 0.08 | 98.0 - 102.0 | ≤2.0 |
| 100% | 0.10 | 98.0 - 102.0 | ≤2.0 |
| 150% | 0.15 | 98.0 - 102.0 | ≤2.0 |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[1]
Precision
-
Repeatability (Intra-day Precision): Assessed by performing six replicate preparations of the sample solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve method.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines.
-
Where S = the slope of the calibration curve.
-
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by these minor variations.
Workflow and Data Analysis
The overall workflow for purity determination is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Determination.
Calculation of Purity
The percentage purity of the this compound sample is calculated using the following formula based on an external standard method:
% Purity = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std
Where:
-
Area_sample = Peak area of the analyte in the sample chromatogram.
-
Area_std = Average peak area of the analyte in the reference standard chromatograms.
-
Conc_std = Concentration of the reference standard solution (mg/mL).
-
Conc_sample = Concentration of the sample solution (mg/mL).
-
Purity_std = Purity of the reference standard (in %).
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. The method is straightforward, utilizes common reagents and instrumentation, and is suitable for routine use in quality control laboratories within the pharmaceutical industry. The comprehensive validation ensures that the method is fit for its intended purpose, providing reliable data to support drug development and manufacturing processes.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. This compound | Chemrio [chemrio.com]
- 4. d-nb.info [d-nb.info]
- 5. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. m.youtube.com [m.youtube.com]
Functionalization of the Amino Group of 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid: An Application and Protocol Guide
Introduction
The 4-(2-amino-1,3-thiazol-4-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry and drug discovery. The 2-aminothiazole moiety is a key pharmacophore found in a wide array of biologically active compounds, including approved drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][2] The presence of a carboxylic acid group on the phenyl ring provides a valuable handle for further molecular elaboration, allowing for the modulation of physicochemical properties such as solubility and the introduction of additional pharmacophoric features. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the exocyclic amino group of this compound, a critical step in the synthesis of novel derivatives for pharmaceutical and materials science research.
A primary challenge in the chemical modification of this bifunctional molecule is the chemoselective functionalization of the amino group in the presence of the carboxylic acid. Direct reaction often leads to a mixture of products or undesired side reactions. Therefore, a common and effective strategy involves the protection of the carboxylic acid, typically as an ester, prior to the modification of the amino group. This is followed by a deprotection step to regenerate the carboxylic acid.
This application note will detail two primary pathways for the functionalization of the amino group: a direct approach and a more robust protecting group strategy. We will focus on two of the most common and synthetically useful transformations: acylation and sulfonylation.
Chemoselective Functionalization Strategy: The Protecting Group Approach
To achieve selective and high-yielding functionalization of the 2-amino group, a three-step sequence is generally employed:
-
Protection: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to mask its reactivity.
-
Functionalization: The amino group of the esterified intermediate is then acylated or sulfonylated.
-
Deprotection: The ester is hydrolyzed to regenerate the carboxylic acid, yielding the final functionalized product.
PART 1: Protection of the Carboxylic Acid Group
The most common method for protecting a carboxylic acid is its conversion to an ester. Methyl and ethyl esters are widely used due to their relative stability and the well-established methods for their cleavage.[3][4]
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes the synthesis of methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate.[5]
PART 2: Functionalization of the Amino Group
With the carboxylic acid group protected as an ester, the 2-amino group can be selectively functionalized.
Acylation
Acylation introduces an amide bond, a key structural motif in many pharmaceuticals.
This protocol describes the synthesis of methyl 4-(2-acetamido-1,3-thiazol-4-yl)benzoate.
Materials:
-
Methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield methyl 4-(2-acetamido-1,3-thiazol-4-yl)benzoate.[6][7]
| Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl chloride | Pyridine | DCM | 2-4 | >85 |
| Benzoyl chloride | Pyridine | DCM | 4-6 | >80 |
| Acetic anhydride | Pyridine | DCM | 6-12 | >90 |
Table 1: Representative Conditions for Acylation.
Sulfonylation
Sulfonylation introduces a sulfonamide group, another important pharmacophore.
This protocol describes the synthesis of methyl 4-(2-(phenylsulfonamido)-1,3-thiazol-4-yl)benzoate.
Materials:
-
Methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
-
Benzenesulfonyl chloride
-
Pyridine or Sodium carbonate
-
Dichloromethane (DCM, anhydrous) or Acetonitrile
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford methyl 4-(2-(phenylsulfonamido)-1,3-thiazol-4-yl)benzoate.[2][8]
| Reagent | Base | Solvent | Time (h) | Typical Yield (%) |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 12-16 | >70 |
| p-Toluenesulfonyl chloride | Sodium Carbonate | Acetonitrile | 8-12 | >75 |
| Methanesulfonyl chloride | Triethylamine | DCM | 4-6 | >80 |
Table 2: Representative Conditions for Sulfonylation.
PART 3: Deprotection of the Ester Group
The final step is the hydrolysis of the ester to regenerate the carboxylic acid. Basic hydrolysis (saponification) is commonly used.[9][10]
Protocol 4: Hydrolysis of the Benzoate Ester
This protocol describes the synthesis of 4-(2-acetamido-1,3-thiazol-4-yl)benzoic acid.
Materials:
-
Methyl 4-(2-acetamido-1,3-thiazol-4-yl)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices: The choice of base (LiOH or NaOH) and solvent system is crucial. LiOH is often preferred as it can lead to cleaner reactions and is effective at room temperature. The use of a co-solvent like THF is necessary to ensure the solubility of the ester starting material. Acidification must be done carefully to precipitate the carboxylic acid product without causing degradation.
Direct Functionalization of this compound
While the protecting group strategy is generally more reliable, direct functionalization of the amino group without prior protection of the carboxylic acid may be possible under specific, carefully controlled conditions. This approach is more atom-economical but may result in lower yields and require more rigorous purification.
Considerations for Direct Functionalization:
-
Acylation: Direct acylation with acyl chlorides or anhydrides in the presence of a base can lead to the formation of mixed anhydrides with the carboxylic acid, in addition to the desired N-acylation. Using milder acylating agents and non-nucleophilic bases at low temperatures may favor N-acylation.
-
Sulfonylation: Direct sulfonylation can also be challenging due to the acidic proton of the carboxylic acid. The use of a sufficient excess of a non-nucleophilic base is required to deprotonate both the amino and carboxylic acid groups to facilitate the reaction at the more nucleophilic amino group.[8][11]
Researchers attempting direct functionalization should perform small-scale test reactions to optimize conditions and carefully characterize the product mixture.
Visualizing the Workflow
Caption: Workflow for the functionalization of this compound.
Conclusion
The functionalization of the 2-amino group of this compound is a key synthetic step for accessing a diverse range of derivatives with potential therapeutic applications. While direct functionalization may be feasible under specific conditions, a more robust and generally applicable strategy involves the protection of the carboxylic acid as an ester, followed by functionalization of the amino group and subsequent deprotection. The protocols provided in this guide offer reliable methods for the acylation and sulfonylation of this important building block, enabling researchers to efficiently synthesize novel compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 11. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes: 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid as a Privileged Scaffold for Kinase Inhibitor Development
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid as a foundational building block in the design and synthesis of potent kinase inhibitors. We will explore the chemical rationale behind the scaffold's efficacy, provide detailed, validated protocols for its incorporation into lead compounds, and present a case study based on the renowned multi-kinase inhibitor, Dasatinib. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles guiding the synthesis and application of this valuable scaffold.
Introduction: The Strategic Value of the 2-Aminothiazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within this field, the 2-aminothiazole moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[2][3][4]
The power of the 2-aminothiazole ring lies in its ability to act as a versatile hydrogen bond donor and acceptor, frequently forming key interactions with the hinge region of the kinase ATP-binding pocket. When coupled with a 4-yl-benzoic acid substituent, as in This compound (1) , the resulting building block is exceptionally well-suited for drug development.
-
The 2-Amino Group: Serves as a primary attachment point for moieties that will occupy the core of the ATP binding site, often interacting with the kinase hinge.
-
The Thiazole Ring: A bioisosterically stable, aromatic system that correctly orients the substituents for optimal binding.
-
The 4-yl-benzoic acid Group: Provides a rigid and synthetically tractable linker to introduce substituents that can target solvent-exposed regions of the kinase, enhancing both potency and selectivity. The carboxylic acid itself is a key functional handle for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry.[5]
This combination of features is exemplified in the structure of Dasatinib (Sprycel®), a potent second-generation inhibitor of the BCR-ABL kinase used to treat chronic myeloid leukemia (CML).[6][7]
Core Synthetic Methodologies & Protocols
The primary utility of building block 1 stems from its two reactive functional groups: the carboxylic acid and the exocyclic amino group. The following protocols detail the standard, validated methods for derivatizing each site.
Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety
This protocol describes the coupling of the benzoic acid group of 1 with a target amine using HATU, a highly efficient uronium-based coupling reagent.[8][9] HATU is preferred for its rapid activation, high yields, and ability to suppress racemization, making it a gold standard in medicinal chemistry.[9][10]
Reaction Scheme: Building Block (1) + Target Amine (2) → Amide Product (3)
Materials:
-
This compound (1) (1.0 equiv)
-
Target Amine (2) (1.1 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1) (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (target concentration of 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. The solution may change color. Allow the mixture to stir at 0 °C for 20 minutes for pre-activation. This step generates the highly reactive OAt-active ester.[8]
-
Coupling: Add the target amine (2) (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1) is fully consumed.[8] This step is critical to ensure the reaction has gone to completion before proceeding to workup.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. This aqueous workup is designed to remove the DIPEA, excess amine, and the tetramethylurea byproduct from the HATU reagent.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure amide product (3) .
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: N-Arylation of the 2-Amino Group
After forming the amide bond, the 2-amino group is typically coupled with a heterocyclic partner to complete the kinase inhibitor core. The following is a representative Buchwald-Hartwig amination protocol.
Reaction Scheme: Amide Intermediate (3) + Aryl Halide (4) → Final Product (5)
Materials:
-
Amide Intermediate (3) (1.0 equiv)
-
Aryl Halide (e.g., 4,6-dichloro-2-methylpyrimidine) (4) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
BINAP (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup: To a dry Schlenk flask, add the amide intermediate (3) (1.0 equiv), aryl halide (4) (1.2 equiv), cesium carbonate (1.4 equiv), Palladium(II) Acetate (0.05 equiv), and BINAP (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 16-24 hours.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (3) .
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the final product (5) .
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Synthetic Workflow Visualization
The overall process from the core building block to a final kinase inhibitor can be visualized as follows:
Caption: General workflow for synthesizing a kinase inhibitor.
Case Study: Dasatinib, an Inhibitor of BCR-ABL Kinase
Dasatinib is a powerful therapeutic agent for Chronic Myeloid Leukemia (CML), a cancer driven by the constitutively active BCR-ABL fusion protein kinase.[12][13] The structure of Dasatinib perfectly illustrates the utility of the this compound scaffold.
-
The 2-amino group is attached to a 2-methylpyrimidine ring, which in turn is linked to a hydroxyethyl piperazine group that enhances solubility and cellular permeability.
-
The benzoic acid is converted to an amide by coupling with 2-chloro-6-methylaniline. This aniline moiety provides critical interactions within a hydrophobic pocket of the Abl kinase domain.[14]
Mechanism of Action: The BCR-ABL oncoprotein constantly phosphorylates downstream substrates, leading to uncontrolled cell proliferation and survival.[12][15] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, blocking this activity and inducing apoptosis in the malignant cells.[15][16] Unlike its predecessor imatinib, which only binds to the inactive conformation of the kinase, dasatinib can bind to both the active and inactive conformations, making it effective against many imatinib-resistant mutations.[6][14]
The BCR-ABL Signaling Pathway
The diagram below illustrates the central role of BCR-ABL in CML and the point of intervention for inhibitors like Dasatinib.
Caption: BCR-ABL pathway and the inhibitory action of Dasatinib.
Activity Data
The utility of the scaffold is demonstrated by the potent activity of its derivatives against various kinases.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Dasatinib | BCR-ABL | <1 | [6] |
| SRC Family Kinases | 0.5 - 5 | [6][16] | |
| c-KIT | 1-10 | [15] | |
| Analog A | CK2 | 600 | [17] |
| Analog B | CK2 | 14 | [18] |
Table 1: Inhibitory concentrations (IC₅₀) of representative compounds derived from the 2-aminothiazole scaffold against target kinases. Lower values indicate higher potency.
Conclusion and Future Outlook
This compound is a robust and highly validated building block for the development of kinase inhibitors. Its inherent structural features facilitate high-affinity binding to the kinase hinge region, while its bifunctional nature provides straightforward synthetic handles for rapid library generation and structure-activity relationship (SAR) studies. The clinical and commercial success of Dasatinib serves as a powerful testament to the scaffold's potential. Future applications will undoubtedly involve its use in developing inhibitors against novel kinase targets and in the design of next-generation therapies that overcome clinical resistance.
References
- 1. skeenapublishers.com [skeenapublishers.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Dasatinib - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. peptidebridge.com [peptidebridge.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 12. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 15. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 16. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid for Enhanced GC-MS Analysis
Abstract
This application note provides a comprehensive guide to the derivatization of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of this compound, owing to its primary amine and carboxylic acid functional groups, necessitate chemical modification to improve its chromatographic behavior. This document details a proven silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The scientific rationale behind the choice of derivatization strategy is discussed, alongside a detailed, step-by-step protocol, and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the quantitative and qualitative analysis of this important thiazole derivative.
Introduction: The Rationale for Derivatization
This compound is a key structural motif found in numerous pharmacologically active compounds. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for quality control during drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive mass-based identification, making it a powerful analytical tool. However, direct GC-MS analysis of polar, non-volatile compounds like this compound is challenging.[1][2]
The primary obstacles to direct GC-MS analysis are:
-
Low Volatility: The presence of a carboxylic acid and a primary amino group leads to strong intermolecular hydrogen bonding, resulting in a high boiling point. This prevents the compound from readily vaporizing in the GC inlet.[3][4]
-
Thermal Instability: At the high temperatures required for volatilization, the compound may degrade, leading to inaccurate quantification and the appearance of artifact peaks in the chromatogram.[1]
-
Poor Peak Shape: Polar analytes can interact with active sites on the GC column, resulting in broad, tailing peaks and poor resolution.[5]
To overcome these limitations, derivatization is an essential pre-analytical step.[5] This process chemically modifies the analyte to increase its volatility and thermal stability.[1][6] For compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amino groups, silylation is a widely used and effective derivatization technique.[6][7][8] Silylation involves the replacement of these active hydrogens with a nonpolar trimethylsilyl (TMS) group.[2][9]
This application note focuses on a silylation method utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the primary silylating agent, often in combination with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for less reactive groups.[2] BSTFA is favored due to its high reactivity and the volatility of its by-products, which minimizes chromatographic interference.[9][10]
The Derivatization Workflow: A Visual Guide
The overall process, from the native analyte to the derivatized product ready for GC-MS analysis, is outlined below. This workflow ensures the efficient conversion of the polar this compound into a volatile and thermally stable TMS derivative.
Figure 1: General workflow for the silylation of this compound.
Materials and Reagents
To ensure the success of the derivatization protocol, it is imperative to use high-purity, anhydrous reagents and solvents, as silylating agents are highly sensitive to moisture.[8]
| Material/Reagent | Grade/Purity | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Derivatization Grade | Major Chemical Supplier | Store under inert gas in a moisture-proof vial.[7] |
| Pyridine | Anhydrous, ≥99.8% | Major Chemical Supplier | Use a freshly opened bottle or a properly stored anhydrous grade. |
| Ethyl Acetate | HPLC Grade, ≥99.5% | Major Chemical Supplier | Used for sample dilution prior to injection. |
| Nitrogen Gas | High Purity (99.999%) | Gas Supplier | For sample drying and providing an inert atmosphere. |
| Reaction Vials | 2 mL, with PTFE-lined screw caps | Laboratory Supplier | Ensure vials are clean and dry. |
| Heating Block or Water Bath | Capable of maintaining ±1°C | Laboratory Equipment Supplier | For controlled heating during the reaction. |
| Micropipettes | Calibrated | Laboratory Equipment Supplier | For accurate liquid handling. |
| GC-MS System | With a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) | Major Instrument Manufacturer |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the silylation of this compound. It is crucial to perform these steps in a well-ventilated fume hood and to wear appropriate personal protective equipment.
Step 1: Sample Preparation
-
Accurately weigh 1-2 mg of this compound into a clean, dry 2 mL reaction vial.
-
If the sample is in a solution, transfer an aliquot containing the desired amount of analyte to the vial and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to remove all traces of water.[3]
Step 2: Derivatization Reaction
-
To the dry sample, add 100 µL of anhydrous pyridine to dissolve the analyte. Pyridine also acts as a catalyst in the silylation reaction.[5]
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly with a PTFE-lined screw cap to prevent the ingress of atmospheric moisture.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Place the vial in a heating block or water bath pre-heated to 70-80°C and heat for 60 minutes to facilitate the derivatization of both the carboxylic acid and the amino group.[7] The reaction time may need optimization depending on the specific sample matrix.[9]
Step 3: Sample Analysis
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample can be directly injected into the GC-MS system. Alternatively, for more concentrated samples, dilute with an appropriate volume of ethyl acetate before analysis.
-
Inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Port Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Mass Spectrometer | |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 550 amu |
Expected Results and Discussion
The derivatization process is expected to replace the active hydrogens on both the carboxylic acid and the amino group of this compound with trimethylsilyl (TMS) groups. This results in the formation of a tris-TMS derivative.
Figure 2: Silylation reaction of the target analyte.
The resulting derivatized compound will be significantly more volatile and thermally stable, leading to a sharp, symmetrical peak in the gas chromatogram. The mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern that can be used for definitive identification. The molecular ion peak of the tris-TMS derivative will be observed, along with characteristic fragment ions resulting from the loss of methyl groups and TMS moieties.
Troubleshooting:
-
No or low derivatization yield: This is often due to the presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.[8]
-
Multiple peaks for the analyte: Incomplete derivatization can lead to the presence of mono- and di-TMS derivatives alongside the desired tris-TMS product. Increasing the reaction time or temperature may be necessary.[8]
-
Broad or tailing peaks: This could indicate interaction with active sites in the GC system. Ensure the liner and column are properly deactivated.
Conclusion
The silylation method using BSTFA with a TMCS catalyst described in this application note provides a robust and reliable approach for the derivatization of this compound for GC-MS analysis. This protocol effectively addresses the challenges of low volatility and thermal instability associated with the underivatized compound, enabling accurate and sensitive quantification and identification. By following the detailed steps and considering the potential troubleshooting measures, researchers can successfully implement this method in their analytical workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
Application Notes & Protocols: The Synthesis of Novel Heterocyclic Compounds
A Senior Application Scientist's Guide to Modern Synthetic Strategies
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), form the bedrock of medicinal chemistry and materials science.[1][2] Their prevalence is staggering; it is estimated that over half of all approved small-molecule drugs feature at least one heterocyclic ring, a testament to their ability to serve as versatile pharmacophores and modulators of physicochemical properties.[3][4] From the life-saving beta-lactam ring in penicillin to the purine core of antiviral drugs like acyclovir, heterocycles provide the three-dimensional architecture necessary for precise molecular recognition at biological targets.[4][5]
The insatiable demand for novel therapeutics and functional materials necessitates the continuous evolution of synthetic methodologies.[6] While classical methods like the Fischer Indole Synthesis or Hantzsch Pyridine Synthesis remain foundational, they often suffer from limitations such as harsh reaction conditions, long reaction times, and limited substrate scope.[1][7][8] This guide moves beyond these traditional approaches to explore modern, enabling technologies that offer enhanced efficiency, sustainability, and access to novel chemical space. We will delve into the causality behind key experimental choices and provide detailed, field-proven protocols for four transformative strategies: Microwave-Assisted Organic Synthesis (MAOS), Multicomponent Reactions (MCRs), Continuous Flow Chemistry, and Transition Metal-Catalyzed C-H Functionalization.
Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery
Expertise & Rationale: Microwave-assisted synthesis has emerged as a revolutionary tool in organic chemistry, prized for its ability to dramatically reduce reaction times, often from hours or days to mere minutes.[9][10] This acceleration is not due to a "magical" microwave effect but rather to efficient direct heating of the solvent and reactants through dielectric polarization. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation provides rapid, uniform, and localized heating, often allowing access to higher temperatures and pressures safely. This leads to increased reaction rates, improved yields, and sometimes, altered selectivity compared to classical methods.[9][11]
References
- 1. jetir.org [jetir.org]
- 2. ijisrt.com [ijisrt.com]
- 3. mdpi.com [mdpi.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 6. rroij.com [rroij.com]
- 7. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 8. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Fluorescent Labeling of Biomolecules with 4-Aminobenzoic Acid Derivatives
Introduction
Fluorescent labeling is a cornerstone technique in modern biological and pharmaceutical research, enabling the visualization and quantification of biomolecules with high sensitivity and specificity.[1][2] The covalent attachment of a fluorescent probe, or fluorophore, to a target molecule such as a protein, antibody, or nucleic acid allows researchers to track its localization, interactions, and dynamics within complex biological systems.[1] Among the vast arsenal of available fluorophores, derivatives of 4-aminobenzoic acid (PABA) represent a class of small, versatile probes with interesting photophysical properties.[3][4]
PABA is a non-toxic molecule that serves as a metabolic precursor in many organisms and is known for its UV-absorbing properties.[3][5] Its derivatives can be chemically modified to function as fluorescent labels. A key advantage of these probes is their relatively small size, which minimizes potential steric hindrance or disruption of the target biomolecule's native function. Furthermore, the fluorescence of some PABA derivatives can be sensitive to the local environment, making them valuable tools for probing conformational changes or binding events.[4][6]
This guide provides a comprehensive overview of the principles and methodologies for labeling biomolecules using 4-aminobenzoic acid derivatives. We will delve into the underlying reaction chemistries, provide detailed, field-tested protocols for labeling proteins, and discuss the critical parameters for successful bioconjugation.
The Chemistry of Covalent Labeling
The stable attachment of a fluorescent probe to a biomolecule is achieved by forming a covalent bond. The most common and robust linkage used in bioconjugation is the amide bond , prized for its exceptional stability under a wide range of physiological and experimental conditions.[7][8] The formation of an amide bond typically involves the reaction between a carboxylic acid and a primary amine.[8]
Derivatives of 4-aminobenzoic acid possess both a carboxylic acid group and an amino group, offering two primary strategies for conjugation to a target biomolecule. The choice of strategy depends on the available functional groups on the target.
-
Labeling Primary Amines on the Biomolecule: Proteins and peptides are rich in primary amines, found at the N-terminus and on the side chains of lysine (Lys) residues. This is the most common labeling strategy. To achieve this, the carboxylic acid group on the 4-aminobenzoic acid derivative is "activated" to make it reactive towards the amine groups on the protein.[9][10]
-
Labeling Carboxylic Acids on the Biomolecule: Proteins also contain carboxylic acid groups at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues. In this less common approach, these carboxyl groups are activated to react with the primary amine of the 4-aminobenzoic acid derivative.[11][12][13]
The most reliable method for activating carboxylic acids for bioconjugation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) .[11][12] EDC facilitates the formation of an amide bond between a carboxyl group and a primary amine.[11] The reaction can proceed directly or, for enhanced efficiency and stability, through a two-step process involving N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS ).[14][15] This two-step approach creates a semi-stable NHS ester intermediate that is highly reactive toward primary amines, leading to higher yields and more controlled conjugation.[14][15]
Photophysical Properties of 4-Aminobenzoic Acid Derivatives
The utility of a fluorescent probe is defined by its photophysical properties. While the exact characteristics will vary depending on the specific chemical modifications to the PABA scaffold, the following table summarizes typical properties based on the parent molecule and related derivatives.[4] The fluorescence of PABA itself is known to be sensitive to solvent polarity and hydrogen bonding, a trait that can be exploited in designing environmentally sensitive probes.[4][5]
| Property | Typical Value / Characteristic | Significance |
| Absorption Maxima (λabs) | ~270 - 290 nm[16] | The wavelength of light the fluorophore absorbs most efficiently. This often falls in the UV range for simple PABA derivatives, which can overlap with protein absorbance. |
| Emission Maxima (λem) | ~340 - 380 nm[4] | The wavelength of light emitted by the fluorophore. A larger Stokes shift (difference between λabs and λem) is generally desirable to reduce signal overlap. |
| Quantum Yield (Φ) | Variable (can be low to moderate) | The efficiency of the fluorescence process (photons emitted per photon absorbed). This is highly dependent on the molecular structure and the local environment. |
| Extinction Coefficient (ε) | Moderate | A measure of how strongly the molecule absorbs light at a given wavelength. Higher values lead to brighter signals. |
| Environmental Sensitivity | Moderate to High | The absorption and emission spectra, as well as quantum yield, can shift in response to changes in solvent polarity or binding to a macromolecule.[6] |
Experimental Protocols
Protocol 1: Labeling Protein Primary Amines with an NHS-Activated PABA Derivative
This protocol describes the most common labeling strategy, targeting lysine residues and the N-terminus of a protein. It assumes the use of a pre-activated N-hydroxysuccinimide (NHS) ester of a 4-aminobenzoic acid derivative.
Rationale
The NHS ester reacts with primary amines at a slightly alkaline pH (8.0-9.0) to form a stable amide bond.[9][14] At this pH, the target amino groups are largely deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester, a competing reaction, is manageable.[14] Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete for reaction with the NHS ester.[9]
Step-by-Step Methodology
-
Reagent Preparation:
-
Protein Solution: Prepare a solution of your target protein (e.g., 1-10 mg/mL) in an amine-free buffer. A suitable buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to pH 8.3-8.5.[9][10] Ensure any purification buffer salts containing amines (e.g., Tris-HCl) have been removed by dialysis or buffer exchange.
-
PABA-NHS Ester Solution: NHS esters are often not readily soluble in aqueous buffers and are susceptible to hydrolysis.[14] Immediately before use, dissolve the PABA-NHS ester in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10-20 mg/mL stock solution.[9]
-
-
Calculate Reagent Quantities:
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the calculated volume of the PABA-NHS ester stock solution dropwise.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The longer incubation at a lower temperature can sometimes yield more consistent results.
-
-
Purification of the Labeled Protein:
-
It is crucial to remove unreacted fluorophore and reaction byproducts (like NHS) from the labeled protein.
-
The most common method for macromolecules is size-exclusion chromatography (e.g., a Sephadex G-25 column). Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Characterization (Degree of Labeling - DOL):
-
The DOL is the average number of fluorophore molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified conjugate at two wavelengths:
-
At 280 nm (A280), which corresponds to the protein absorbance.
-
At the absorption maximum (λmax) of the PABA derivative (Amax).
-
-
Calculate the protein concentration, correcting for the fluorophore's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF is the correction factor (A280 / Amax) of the free dye.
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Protocol 2: Labeling Protein Carboxyl Groups using EDC Chemistry
This protocol targets the C-terminus and the side chains of aspartic and glutamic acid residues. It uses EDC to activate the protein's carboxyl groups, which then react with the amine group of the PABA derivative.
Rationale
EDC-mediated reactions are typically performed in a slightly acidic buffer (pH 4.5-5.5) to ensure the carboxyl groups are protonated and reactive.[11] The primary amine of the PABA derivative must be present in large molar excess to outcompete any primary amines on the protein itself, which could otherwise lead to protein-protein crosslinking.[12] The O-acylisourea intermediate formed by EDC is highly unstable in water, so the reaction should proceed quickly.[11]
Step-by-Step Methodology
-
Reagent Preparation:
-
Protein and Label Solution: Dissolve the protein and a large molar excess (e.g., 50-fold or higher) of the 4-aminobenzoic acid derivative in an appropriate buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7. Avoid phosphate buffers as they can interfere with the EDC reaction.
-
EDC Solution: Immediately before use, prepare a solution of EDC (e.g., 10 mg/mL) in the same MES buffer or in water. EDC is moisture-sensitive and hydrolyzes quickly.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the freshly prepared EDC solution to the protein/PABA mixture.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the labeled protein conjugate using size-exclusion chromatography as described in Protocol 1, Step 4. The column should be equilibrated in a neutral pH buffer like PBS.
-
Characterize the Degree of Labeling (DOL) using spectrophotometry as described in Protocol 1, Step 5.
-
Conclusion and Best Practices
Fluorescent labeling with 4-aminobenzoic acid derivatives provides a valuable method for studying the structure and function of biomolecules. The choice between amine-reactive and carboxyl-reactive strategies depends on the specific biomolecule and the desired labeling site. For most applications involving proteins, the NHS-ester chemistry targeting primary amines offers a robust and reliable approach with high efficiency.
Key Considerations for Success:
-
Buffer Choice: Always use the correct buffer at the optimal pH for your chosen chemistry and ensure it is free of interfering substances.[9]
-
Reagent Quality: Use high-purity, anhydrous solvents (DMSO/DMF) for dissolving NHS esters and prepare EDC solutions immediately before use to prevent loss of activity due to hydrolysis.[9][14]
-
Stoichiometry: Optimize the molar ratio of the fluorescent label to the biomolecule to achieve the desired Degree of Labeling. Over-labeling can lead to protein precipitation or loss of function, while under-labeling results in a weak signal.
-
Purification: Thorough removal of unconjugated dye is critical to prevent high background fluorescence and ensure accurate quantification.
By carefully controlling these parameters, researchers can successfully generate fluorescently labeled biomolecules for a wide array of applications, from high-resolution microscopy to quantitative biochemical assays.
References
- 1. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Radioactive labeling of protein carboxyl groups on factor VIII: use of carbodiimides for nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The synthesis, typically achieved through the Hantzsch thiazole synthesis, is robust but can present several pitfalls that may affect yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
I. Overview of the Synthesis: The Hantzsch Thiazole Reaction
The synthesis of this compound is most commonly accomplished via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reactants are 4-(2-bromoacetyl)benzoic acid and thiourea. The overall reaction proceeds through a multi-step pathway involving nucleophilic substitution, cyclization, and dehydration to form the stable aromatic thiazole ring.[2][3]
The primary starting materials for this synthesis are:
-
4-(2-Bromoacetyl)benzoic acid: An α-haloketone that serves as the electrophilic component.[4]
-
Thiourea: The thioamide that provides the nitrogen and sulfur atoms for the thiazole ring.
A general workflow for the synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
II. Detailed Experimental Protocol
This section provides a standard, step-by-step protocol for the synthesis.
Part A: Synthesis of 4-(2-Bromoacetyl)benzoic Acid
-
In a 500 mL Erlenmeyer flask, dissolve 2.0 g (12.2 mmol) of 4-acetylbenzoic acid in 90 mL of acetic acid with heating to 45°C.[5]
-
While maintaining the temperature at 45°C and stirring vigorously, slowly add a solution of 1.95 g (12.2 mmol, 0.61 mL) of bromine in ~2 mL of acetic acid over 1 hour.[5]
-
Observe for an induction period, indicated by the disappearance of the red bromine color and the evolution of HBr gas.[5]
-
After the reaction is complete, precipitate the product by pouring the reaction mixture over ice.
-
Collect the solid product, 4-(2-bromoacetyl)benzoic acid, by filtration. Recrystallize from hot ethanol for purification.[5]
Part B: Synthesis of this compound
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(2-bromoacetyl)benzoic acid (1 equivalent) and thiourea (1.5 equivalents).
-
Add a suitable solvent, such as methanol or ethanol (approximately 10 mL per gram of the α-haloketone).
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate, to neutralize the hydrobromide salt of the product and precipitate the free amine.[2]
-
Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Dry the collected solid to obtain the crude this compound. The product is often pure enough for many applications after a simple filtration and wash.[2]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides solutions based on chemical principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Yield of 4-(2-Bromoacetyl)benzoic Acid | 1. Incomplete bromination. 2. Degradation of the product. | 1. Ensure complete dissolution: 4-acetylbenzoic acid must be fully dissolved in acetic acid before adding bromine.[5] 2. Control bromine addition: Add the bromine solution slowly and maintain the temperature at 45°C to prevent side reactions.[5] 3. Check for induction period: The reaction may have an induction period; ensure the bromine color disappears before proceeding.[5] |
| Low Yield of this compound | 1. Incomplete reaction. 2. Side reactions. 3. Product loss during work-up. | 1. Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient duration. Monitor by TLC until the starting material is consumed. 2. Stoichiometry: A slight excess of thiourea (around 1.5 equivalents) is often used to drive the reaction to completion.[3] 3. pH of Neutralization: Use a weak base like sodium carbonate for neutralization. Strong bases can lead to hydrolysis of the ester group if present, or other side reactions. The product is poorly soluble in water and should precipitate upon neutralization.[2] |
| Formation of Impurities | 1. Unreacted starting materials. 2. Formation of byproducts. | 1. Purification of Starting Material: Ensure the 4-(2-bromoacetyl)benzoic acid is pure before use. Recrystallization is recommended.[5] 2. Reaction Conditions: Overheating or prolonged reaction times can lead to the formation of byproducts. Optimize reaction time with TLC monitoring. 3. Washing: Thoroughly wash the final product with water to remove any unreacted thiourea and inorganic salts. |
| Product is a Gummy or Oily Solid | 1. Incomplete precipitation. 2. Presence of impurities. | 1. Complete Neutralization: Ensure the pH is neutral or slightly basic to fully precipitate the free amine. 2. Solvent Choice: If the product oils out, try adding the reaction mixture to a larger volume of the neutralizing solution with vigorous stirring. 3. Trituration: Try triturating the gummy solid with a non-polar solvent like diethyl ether or hexane to induce crystallization and remove non-polar impurities. |
| Difficulty in Isolating the Product | 1. Product is soluble in the work-up solvent. | 1. Solvent Polarity: The product is generally poorly soluble in water, which facilitates its precipitation.[2] If using a more polar solvent for the reaction, ensure it is miscible with water for effective precipitation during work-up. 2. Concentration: If the product does not precipitate, you may need to reduce the volume of the solvent by rotary evaporation before adding the neutralizing solution. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a strong nucleophile, attacks the α-carbon of the 4-(2-bromoacetyl)benzoic acid in an SN2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a dihydrothiazole intermediate.
-
Aromatization: The dihydrothiazole intermediate then loses a proton to form the stable, aromatic 2-aminothiazole ring.[2][3]
References
Overcoming solubility issues of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid in aqueous media
Technical Support Center: 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of this compound's limited solubility in aqueous media. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful integration of this molecule into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water?
The primary reason for the poor aqueous solubility of this compound lies in its amphoteric nature. The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic 2-aminothiazole group. In neutral water (pH ≈ 7), the compound exists predominantly in its zwitterionic or neutral form, where both functional groups may be ionized, leading to strong intermolecular interactions and a stable crystal lattice. This state corresponds to its isoelectric point (pI), the pH at which the net charge of the molecule is zero, and aqueous solubility is at its minimum.[1][2]
Q2: What is the most effective and straightforward method to dissolve this compound?
The most direct and highly effective strategy is pH adjustment .[3][4][] By shifting the pH of the aqueous medium away from the compound's isoelectric point, you can force the ionization of either the acidic or basic group, converting the molecule into a much more soluble salt.
-
In Basic Conditions (e.g., pH > 8): Adding a base will deprotonate the carboxylic acid group, forming a negatively charged carboxylate salt (-COO⁻), which is readily soluble in water.
-
In Acidic Conditions (e.g., pH < 4): Adding an acid will protonate the amino group, forming a positively charged ammonium salt (-NH₃⁺), which also exhibits significantly enhanced aqueous solubility.[6]
Q3: Can I use organic solvents to improve solubility?
Yes, employing a co-solvent system is another viable and common technique.[7][8] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[8][9] This makes the environment more favorable for dissolving less polar organic compounds like this compound. Common co-solvents for this purpose include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs)[7]
It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer with vigorous stirring to prevent precipitation.
Q4: Are there more advanced methods for particularly challenging formulations?
For applications requiring high concentrations or specific pH conditions near the isoelectric point, more advanced techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11][12] They can encapsulate the poorly soluble guest molecule, forming an inclusion complex that has a much higher apparent water solubility.[10][13][14]
-
Use of Surfactants: Surfactants, above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic molecules within their core, thereby increasing their solubility in the bulk aqueous phase. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often preferred due to their lower toxicity.[15]
Troubleshooting Guide
Problem 1: My compound dissolves upon pH adjustment but precipitates over time or upon dilution.
-
Underlying Cause (Causality): This often indicates that the final pH of the solution has shifted back towards the compound's pI, or the solution is supersaturated. Buffering capacity may be insufficient, or dilution into a medium with a different pH can trigger precipitation.
-
Expert Solution:
-
Utilize a Buffer System: Instead of just adjusting the pH with a strong acid or base, prepare your aqueous medium using a buffer with a pKa well into the desired acidic or basic range (e.g., phosphate buffer for pH 7.5-8.0, or citrate buffer for pH 3.0-4.0). This will resist pH shifts.
-
Controlled Dilution: When diluting a concentrated stock, add the stock solution slowly into the diluent while stirring vigorously. Ensure the diluent is also buffered to the same pH as the stock solution.
-
Check for Supersaturation: You may have exceeded the thermodynamic solubility limit. Try preparing a slightly less concentrated solution.
-
Problem 2: Even with a co-solvent, my compound crashes out when I add the aqueous phase.
-
Underlying Cause (Causality): This is a classic sign of an improperly prepared co-solvent system. If the aqueous phase is added too quickly or if the initial organic concentration is too low, localized areas of high water concentration can form, causing the compound to immediately precipitate before it can be properly solvated by the mixed system.
-
Expert Solution:
-
Reverse the Addition: Instead of adding water to the organic stock, try adding the organic stock solution dropwise to the vigorously stirring aqueous buffer. This maintains a water-rich environment and allows for gradual dispersion.
-
Optimize the Co-solvent Ratio: You may need a higher percentage of the organic co-solvent in your final formulation. Experiment with ratios from 10% to 50% (v/v) to find the optimal balance for solubility and experimental compatibility.
-
Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can sometimes help overcome the initial energy barrier to dissolution. Be sure to cool the solution back to room temperature to confirm it remains stable.
-
Data Presentation & Visualization
Table 1: Solubility Enhancement Strategies and Expected Outcomes
| Strategy | Mechanism of Action | Typical Solvent System | Expected Solubility Increase | Key Considerations |
| pH Adjustment | Ionization of the molecule to form a soluble salt.[3][4][] | Aqueous Buffers (pH < 4 or pH > 8) | 100x to >1000x | pH must be compatible with downstream applications. |
| Co-solvency | Reduces the polarity of the aqueous medium.[7][8] | Water + DMSO, Ethanol, or PEG 400 | 10x to 500x | Co-solvent may interfere with biological assays.[7] |
| Cyclodextrin Complexation | Encapsulation of the drug within the cyclodextrin cavity.[10][11][12] | Aqueous solution with HP-β-CD or SBE-β-CD | 10x to >1000x | Stoichiometry and binding constant are important.[16] |
Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Disclaimer: This document is intended to provide technical guidance for qualified research and drug development professionals. All procedures should be carried out in a controlled laboratory setting with appropriate safety precautions.
Introduction to Purification Challenges
4-(2-Amino-1,3-thiazol-4-yl)benzoic acid is a vital heterocyclic building block in medicinal chemistry. Its molecular architecture, featuring both a basic aminothiazole ring and an acidic carboxylic acid group, confers a zwitterionic character. This duality is the primary source of purification difficulties, leading to poor solubility in standard organic solvents and complicating the removal of structurally similar impurities. This guide provides troubleshooting strategies to address the most common purification hurdles for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inefficient Recrystallization and Poor Solubility
Question: My crude this compound fails to dissolve in common recrystallization solvents or precipitates as an oil upon cooling. How can I achieve effective crystallization?
Answer: This is a classic problem for zwitterionic molecules, which often have high lattice energies and low solubility except in very polar or reactive solvents.[1][2][3][4] The key to successful recrystallization is to temporarily disrupt the zwitterionic state by adjusting the pH, which increases solubility and allows for controlled precipitation.
Troubleshooting Protocol: pH-Mediated Recrystallization
-
Acidic Dissolution:
-
Suspend the crude material in a polar solvent mixture (e.g., water/DMF, water/ethanol).
-
Heat the suspension and add a dilute acid (e.g., aqueous HCl or acetic acid) dropwise. This protonates the basic aminothiazole, forming a more soluble salt.
-
Continue adding acid until a clear solution is obtained.
-
-
Hot Filtration (Optional):
-
If insoluble particulate matter or significant color is present, this is an ideal point to add activated charcoal, stir for a brief period, and perform a hot gravity filtration to remove these impurities.[5]
-
-
Controlled Precipitation:
-
Cool the clear filtrate.
-
Slowly add a weak base (e.g., dilute aqueous ammonia or sodium bicarbonate solution) with vigorous stirring. As the pH approaches the isoelectric point, the zwitterionic product will selectively precipitate out of the solution.[3]
-
Monitor the pH to avoid making the solution too basic, which could deprotonate the aminothiazole and potentially form a different salt.
-
-
Isolation:
-
Collect the purified solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts, followed by a wash with a non-polar solvent (e.g., diethyl ether) to displace water and aid in drying.[5]
-
Workflow for pH-Mediated Recrystallization
Caption: pH-mediated recrystallization workflow.
Issue 2: Removal of Starting Material and Synthesis Byproducts
Question: My final product is contaminated with unreacted starting materials like thiourea or halo-acetyl precursors. How can these be removed?
Answer: The removal of synthesis-related impurities requires exploiting differences in their chemical properties (solubility, acidity/basicity) compared to the desired product.
Troubleshooting Strategies for Common Impurities:
| Impurity Type | Example | Removal Strategy & Rationale |
| Thiourea | Thiourea | Aqueous Wash/Slurry: Thiourea is highly soluble in water. Washing the crude product with water or performing a water-based slurry will effectively remove this impurity. |
| Halo-acetyl Precursor | 4-(2-Chloroacetyl)benzoic acid | Basic Wash: This precursor is acidic due to its carboxylic acid group. Washing an organic solution of the crude product with a mild aqueous base (e.g., NaHCO₃ solution) will convert the precursor into its water-soluble carboxylate salt, extracting it into the aqueous phase. |
| Side-Reaction Products | Dimerization or polymerization products | Recrystallization/Chromatography: These are often less soluble or have different polarity. The pH-mediated recrystallization described above is often effective. If impurities co-crystallize, column chromatography may be necessary, though it can be challenging with this compound's solubility. |
Logical Flow for Impurity Removal
Caption: Sequential purification to remove specific impurities.
Issue 3: Confirming Purity and Structure
Question: The melting point of my product is broad, and the NMR spectrum has ill-defined peaks. How can I definitively assess purity?
Answer: A broad melting point range strongly suggests impurities. Broad peaks in an NMR spectrum, especially for exchangeable protons (-NH₂ and -COOH), can be normal, but broadness in the aromatic or thiazole regions is a red flag for impurities. A multi-technique approach is essential for proper characterization.
Analytical Verification Protocol:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.
-
Typical Conditions: A reverse-phase C18 column is standard.[6]
-
Mobile Phase: A gradient of water and acetonitrile is common. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid and protonates the amine, leading to sharper peaks and better separation.[6]
-
Purity Standard: For pharmaceutical intermediates, a purity of >98% (by area normalization) is often required.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO-d₆ is the preferred solvent as it can dissolve the zwitterionic compound and typically shows both the amine and carboxylic acid protons.
-
Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks should match the expected structure.
-
D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the signals from the -NH₂ and -COOH protons to disappear, confirming their assignment.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable technique.
-
Summary of Analytical Methods for Quality Control
| Technique | Purpose | Expected Outcome for a Pure Sample |
| HPLC | Quantify purity and detect impurities | Single major peak (>98% area) |
| ¹H NMR | Confirm chemical structure | Correct chemical shifts, integrations, and coupling constants |
| Mass Spec | Confirm molecular weight | Correct molecular ion peak (e.g., [M+H]⁺) |
| Melting Point | Assess purity | Sharp, narrow melting range |
References
- 1. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid
Welcome to the technical support center for optimizing reaction conditions involving 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in chemical synthesis. Here, we provide troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction
This compound is a key intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. Its structure, featuring a reactive carboxylic acid and a nucleophilic amino group on the thiazole ring, presents unique challenges and opportunities in coupling reactions. This guide will focus primarily on amide bond formation, a common transformation for this molecule, and will address potential issues to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when performing an amide coupling with this compound?
The most frequently reported challenges include low yields, the formation of side products, and difficulties in purification. These issues often stem from the bifunctional nature of the molecule. The presence of both a carboxylic acid and an amino group can lead to self-polymerization or unwanted side reactions if not properly managed. The amino group on the thiazole ring can also sometimes interfere with the desired coupling reaction.
Q2: Which coupling reagents are recommended for activating the carboxylic acid of this compound?
A variety of coupling reagents can be effective, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used reagents include:
-
Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress side reactions and improve efficiency.
-
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective but can be more expensive.
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular choices known for their high efficiency and fast reaction times.
Q3: How can I prevent self-polymerization of this compound during the coupling reaction?
Self-polymerization can occur if the activated carboxylic acid of one molecule reacts with the amino group of another. To minimize this, a slow addition of the coupling reagent to a solution of the carboxylic acid, the amine coupling partner, and a suitable base is recommended. This ensures that the concentration of the activated acid is kept low at any given time, favoring the reaction with the desired amine.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield of the desired coupled product is a common frustration. The following troubleshooting steps can help identify and resolve the underlying issue.
Experimental Workflow for Diagnosing Low Yield
Caption: A flowchart for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Verify Starting Material Quality:
-
This compound: Ensure the purity of your starting material. Impurities can interfere with the reaction. Confirm its identity and purity using techniques like NMR or LC-MS.
-
Amine Coupling Partner: The amine should also be of high purity and free from water, which can quench the activated acid.
-
Solvent: Use an anhydrous aprotic solvent such as DMF (Dimethylformamide), DCM (Dichloromethane), or THF (Tetrahydrofuran). Water in the solvent will hydrolyze the activated intermediate.
-
-
Optimize Reaction Conditions:
-
Coupling Reagent: If using a carbodiimide like EDC, the addition of HOBt or HOAt is highly recommended to prevent the formation of an unreactive N-acylurea byproduct. If yields are still low, consider switching to a more powerful coupling reagent like HATU.
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, should be used to neutralize the acid formed during the reaction. Typically, 2-3 equivalents of the base are sufficient.
-
Temperature: Most amide couplings are run at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Conversely, for sensitive substrates, cooling the reaction to 0 °C before adding the coupling reagent can minimize side reactions.
-
Table 1: Recommended Starting Conditions for Amide Coupling
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Aprotic and good at dissolving reactants. |
| Coupling Reagent | HATU (1.1 eq) | High efficiency and fast reaction times. |
| Base | DIPEA (2.0-3.0 eq) | Non-nucleophilic and effectively scavenges acid. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and side product formation. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |
Problem 2: Formation of Significant Side Products
The presence of multiple side products can complicate purification and reduce the overall yield.
Logical Relationship of Side Product Formation
Caption: Potential reaction pathways leading to desired and side products.
Strategies to Minimize Side Products:
-
N-Acylurea Formation (with Carbodiimides): This is a common side product when using reagents like EDC. The activated O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea.
-
Solution: The addition of HOBt or HOAt traps the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
-
Epimerization: If the amine coupling partner has a chiral center, epimerization can occur, especially with stronger coupling reagents and longer reaction times.
-
Solution: Use a coupling reagent known to suppress racemization, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Running the reaction at lower temperatures can also help.
-
-
Reaction at the Thiazole Amino Group: While generally less nucleophilic than a primary aliphatic amine, the 2-amino group on the thiazole ring can sometimes compete in the coupling reaction.
-
Solution: This is less common but can be addressed by choosing milder coupling conditions or by temporarily protecting the amino group, although this adds extra steps to the synthesis.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Technical Support Center: A Researcher's Guide to Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiazole derivatives. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven insights to help you identify and minimize unwanted side products in your reactions. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
I. Troubleshooting Guide: Navigating Common Hurdles in Thiazole Synthesis
This section is dedicated to addressing specific issues you may encounter during your experiments. We delve into the root causes of these problems and provide actionable solutions.
A. The Hantzsch Thiazole Synthesis: The Workhorse and Its Challenges
The Hantzsch synthesis, the reaction of an α-haloketone with a thioamide, is a cornerstone of thiazole chemistry due to its versatility and generally high yields.[1][2] However, it is not without its pitfalls.
Problem 1: Low Yield of the Desired Thiazole Product
A diminished yield is a frequent frustration. Let's break down the potential culprits and their remedies.
-
Causality & Solution:
-
Purity of Starting Materials: α-Haloketones can be unstable and decompose over time, while thioamides can also degrade.[3] Impurities in these starting materials can lead to a cascade of side reactions.
-
Protocol: Always use freshly prepared or purified α-haloketones. Their purity can be assessed by TLC and NMR before use. Ensure your thioamide is of high purity and has been stored correctly.
-
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of degradation products.
-
Protocol: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial. Conversely, if side product formation is observed at elevated temperatures, reducing the heat is advisable.
-
-
Stoichiometry: An improper ratio of reactants can leave you with unreacted starting materials, complicating purification and reducing the yield of your desired product.
-
Protocol: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can be employed to ensure the complete consumption of the often more valuable or unstable α-haloketone.[4]
-
-
Problem 2: Formation of an Unexpected Regioisomer
When using N-substituted thioureas, the Hantzsch synthesis can yield two possible regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[5]
-
Causality & Solution:
-
Reaction pH: The acidity of the reaction medium is the primary determinant of regioselectivity. In neutral solvents, the formation of the 2-(N-substituted amino)thiazole is favored.[5] Under acidic conditions, the reaction can shift to produce the 2-imino-2,3-dihydrothiazole isomer.[5][6]
-
Protocol: To selectively synthesize the 2-(N-substituted amino)thiazole, perform the reaction in a neutral solvent such as ethanol or methanol. For the 2-imino-2,3-dihydrothiazole, acidic conditions, such as 10M HCl in ethanol, are recommended.[5]
-
-
Diagram 1: Hantzsch Synthesis Regioselectivity
Caption: Control of pH dictates the regiochemical outcome in the Hantzsch synthesis.
B. The Cook-Heilbron Synthesis: Navigating the Path to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or other sulfur-containing reagents.[7][8]
Problem: Low Yield and Difficult Purification
While effective, this synthesis can sometimes be plagued by low yields and challenging purification.
-
Causality & Solution:
-
Stability of α-Aminonitrile: α-Aminonitriles can be unstable, particularly if they are not stored correctly. Decomposition of this starting material is a common cause of low yields.
-
Protocol: Use freshly prepared or purchased α-aminonitriles. If you suspect decomposition, purify the starting material before use.
-
-
Side Reactions with Carbon Disulfide: Carbon disulfide is a reactive molecule that can participate in side reactions, leading to the formation of byproducts that are difficult to separate from the desired 5-aminothiazole.
-
C. The Gabriel Synthesis: An Alternative Route with its Own Quirks
The Gabriel synthesis, which involves the cyclization of an α-acylaminoketone with a thionating agent like phosphorus pentasulfide, offers another pathway to thiazoles.[9][10]
Problem: Incomplete Reaction and Formation of Tar-like Byproducts
A common issue in the Gabriel synthesis is an incomplete reaction or the formation of intractable tars.
-
Causality & Solution:
-
Reactivity of Phosphorus Pentasulfide: Phosphorus pentasulfide (P₄S₁₀) is a powerful but sometimes aggressive thionating agent. Its reaction can be exothermic and lead to decomposition of starting materials and products if not controlled. It is also highly sensitive to moisture.
-
Protocol: Ensure all reactants and solvents are anhydrous. The reaction is often carried out at elevated temperatures, but careful temperature control is necessary to prevent runaway reactions and tar formation.[2] Adding the phosphorus pentasulfide portion-wise can help to moderate the reaction.
-
-
Work-up Procedure: The work-up of reactions involving phosphorus pentasulfide can be challenging due to the formation of phosphoric acid byproducts.
-
Protocol: A careful aqueous work-up is required to quench any remaining P₄S₁₀ and neutralize acidic byproducts. This often involves pouring the reaction mixture onto ice and then basifying with a solution such as sodium carbonate.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about thiazole synthesis and side product minimization.
Q1: What are some "greener" alternatives to traditional thiazole synthesis methods that can also reduce side products?
A1: Yes, several more environmentally friendly methods have been developed that often lead to higher yields and fewer byproducts. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2] Solvent-free reactions, where the reactants are mixed without a solvent, are another excellent green chemistry approach that minimizes waste and can lead to cleaner reactions.[11] The use of recyclable solvents like glycerin has also been shown to be effective.[11]
Q2: How can I effectively monitor the progress of my thiazole synthesis to minimize side product formation?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress. By co-spotting your reaction mixture with your starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of your product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products from prolonged reaction times or excessive heating.
Q3: My crude thiazole product is an oil and difficult to purify. What are my options?
A3: Purifying oily products can be challenging. Column chromatography is often the method of choice in this situation.[12] If your compound is basic, which many thiazole derivatives are, consider using a stationary phase other than silica gel, or deactivating the silica gel with a base like triethylamine to prevent irreversible adsorption. Another strategy is to attempt to form a solid salt of your product (e.g., a hydrochloride or picrate salt), which can then be purified by recrystallization.
III. Data Summary and Experimental Protocols
To provide a more quantitative understanding, the following table summarizes the impact of different α-haloketones on the Hantzsch thiazole synthesis.
Table 1: Comparative Efficiency of α-Haloketones in the Hantzsch Synthesis
| α-Haloketone | Relative Reactivity | Typical Reaction Conditions | Observed Yield (%) | Reference |
| α-Iodoketone | High | Milder conditions, shorter reaction times | Generally high | [12] |
| α-Bromoketone | Moderate | Standard conditions (e.g., reflux in ethanol) | Good to high | [12] |
| α-Chloroketone | Low | More forcing conditions (higher temp, longer time) | Variable, often lower | [12] |
Experimental Protocol: A General Procedure for the Hantzsch Thiazole Synthesis
This protocol provides a general guideline for the synthesis of a 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.2 equivalents).[1]
-
Solvent Addition: Add methanol to the flask.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.[1]
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold water and then a small amount of cold methanol to remove any unreacted thiourea. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Protocol: Purification of a Thiazole Derivative by Column Chromatography
This protocol provides a general guideline for the purification of a thiazole derivative using silica gel column chromatography.
Materials:
-
Crude thiazole derivative
-
Silica gel (for column chromatography)
-
Appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Glass column, sand, and cotton wool
Procedure:
-
Column Packing: Place a small plug of cotton wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the solvent to drain. Tap the column to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate key concepts in thiazole synthesis and troubleshooting.
Diagram 2: General Mechanism of the Hantzsch Thiazole Synthesis
Caption: The Hantzsch synthesis proceeds via S-alkylation followed by cyclization and dehydration.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in thiazole synthesis.
V. References
-
A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency. (2025). Benchchem. --INVALID-LINK--
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 624. --INVALID-LINK--
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489. --INVALID-LINK--
-
Cook–Heilbron thiazole synthesis. (2023). In Wikipedia. --INVALID-LINK--
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643. --INVALID-LINK--
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2023). Bio-eco. Env. Plan. Sci., 1(1), 1-18. --INVALID-LINK--
-
Robinson–Gabriel thiazole synthesis. (n.d.). ResearchGate. --INVALID-LINK--
-
Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. (2014). Letters in Organic Chemistry, 11(1), 49-55. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. --INVALID-LINK--
-
Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022, December 21). Organic Chemistry [Video]. YouTube. --INVALID-LINK--
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences, 17(2), 257-264. --INVALID-LINK--
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2023). Master's Thesis, University of Ottawa. --INVALID-LINK--
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 633-652. --INVALID-LINK--
-
Thiazoles and Bisthiazoles. (2022). In Encyclopedia. --INVALID-LINK--
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. --INVALID-LINK--
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. --INVALID-LINK--
-
Robinson–Gabriel synthesis. (2023). In Wikipedia. --INVALID-LINK--
-
troubleshooting the cyclization step in imidazothiazole synthesis. (2025). Benchchem. --INVALID-LINK--
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
synthesis of thiazoles. (2019, January 19). [Video]. YouTube. --INVALID-LINK--
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489. --INVALID-LINK--
-
Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. --INVALID-LINK--
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. --INVALID-LINK--
-
New methods for the rapid synthesis of thiazoles. (2017). Doctoral dissertation, University of Sussex. --INVALID-LINK--
-
Phosphorus Pentasulfide Mediated Conversion of Primary Carbamates into Thiols. (2017). Synlett, 28(13), 1649-1651. --INVALID-LINK--
References
- 1. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability Testing and Degradation Analysis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
Welcome to the technical support center for 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of stability testing and degradation analysis for this compound. The unique structural features of this molecule, combining a 2-aminothiazole ring with a benzoic acid moiety, present specific challenges and considerations in study design and execution.[1]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways I should be aware of for this molecule?
A1: Based on the structural motifs present, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide linkage within the 2-aminothiazole ring and the carboxylic acid group can be susceptible to hydrolysis under acidic or basic conditions. This can lead to the opening of the thiazole ring or modification of the benzoic acid moiety.
-
Oxidation: The electron-rich 2-aminothiazole ring is a potential site for oxidative degradation. The amino group and the sulfur atom in the thiazole ring are particularly susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides.
-
Photodegradation: Thiazole-containing compounds, especially those with aryl substituents, can be sensitive to light.[2] Photo-oxidation is a potential degradation pathway, possibly involving singlet oxygen, which could lead to complex rearrangements and cleavage of the thiazole ring.[2]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[3][4] The following conditions are a robust starting point, with the extent of degradation ideally targeted between 5-20%.[3]
| Stress Condition | Reagent/Parameter | Typical Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature to 60°C | To assess the lability of the aminothiazole ring and any other acid-sensitive functional groups.[3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature to 60°C | To evaluate the stability in alkaline conditions, which can promote hydrolysis of amide-like structures.[3] |
| Oxidation | 3% to 30% H₂O₂ | Room temperature | To investigate susceptibility to oxidative degradation, particularly at the sulfur and nitrogen atoms of the thiazole ring.[3] |
| Thermal Degradation | Dry Heat | 60°C to 80°C | To assess the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | UV and Visible Light | ICH Q1B guidelines | To determine the potential for photodegradation, a known issue for some thiazole derivatives.[2] |
Q3: I am having trouble developing a stability-indicating HPLC method. What are some key considerations?
A3: A successful stability-indicating method must be able to separate the parent drug from all its degradation products and any process-related impurities.[5] For this compound, consider the following:
-
Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.[6][7][8]
-
Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar degradants.[5] Start with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol.[6][9]
-
pH of Mobile Phase: The pH can significantly impact the retention and peak shape of this ionizable compound. Experiment with a pH range of 3-7 to optimize the separation.
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying peaks and assessing peak purity. A starting wavelength could be around 272 nm.[7][8]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your stability and degradation studies.
Problem 1: Poor peak shape (tailing or fronting) in my HPLC chromatogram.
-
Possible Cause: Secondary interactions between the basic amino group and residual silanols on the HPLC column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) will protonate the amino group, which can improve peak shape.[6][9]
-
Use a Different Column: Consider a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.
-
Add an Ion-Pairing Agent: In some cases, a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak symmetry.
-
Problem 2: No significant degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid, base, and oxidative stress, incrementally increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl).[3]
-
Increase Temperature: If no degradation is seen at room temperature, increase the temperature to 50-60°C.[3]
-
Extend Exposure Time: Increase the duration of the stress testing, but generally not exceeding 7 days.[3]
-
Problem 3: Co-elution of the main peak with a degradation product.
-
Possible Cause: The chromatographic conditions are not optimized for the separation of closely related compounds.
-
Troubleshooting Steps:
-
Modify the Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or a combination of both. The different selectivity can resolve co-eluting peaks.
-
Alter the pH of the Mobile Phase: A small change in pH can significantly affect the retention of ionizable compounds and their degradation products.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[3]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at 272 nm and collect spectra from 200-400 nm.
-
Injection Volume: 10 µL.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
IV. Visualizations
Degradation Pathway Overview
Caption: Potential degradation pathways of this compound under various stress conditions.
Stability Study Experimental Workflow
Caption: A typical workflow for a stability study, from method development to shelf-life determination.
V. References
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. --INVALID-LINK--
-
Ji, A., Zhang, J., & Li, Y. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--
-
Singh, S., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis.
-
Klančar, U., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Singh, S., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. --INVALID-LINK--
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid. --INVALID-LINK--
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Singh, S., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central.
-
European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. --INVALID-LINK--
-
Osorio-Olivares, M., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. --INVALID-LINK--
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. --INVALID-LINK--
-
Al-Musawi, S., & Al-Qaim, F. F. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research. --INVALID-LINK--
-
European Medicines Agency. (2003). Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products. --INVALID-LINK--
-
Akiyama, H., et al. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. PubMed. --INVALID-LINK--
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. --INVALID-LINK--
-
PubChem. (n.d.). 4-amino-3-(1,3-thiazol-2-yl)benzoic acid hydrochloride. --INVALID-LINK--
-
SpectraBase. (n.d.). This compound. --INVALID-LINK--
-
BenchChem. (n.d.). This compound. --INVALID-LINK--
-
Kulkarni, S. S., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. --INVALID-LINK--
-
Al-Ostath, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. --INVALID-LINK--
-
Di Micco, S., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. --INVALID-LINK--
References
- 1. This compound | 216959-94-3 | Benchchem [benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ajrconline.org [ajrconline.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzoic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of aminobenzoic acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and resolve these common chromatographic challenges.
Introduction: The Challenge of Analyzing Aminobenzoic Acids
Aminobenzoic acids are amphoteric compounds, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. This dual nature makes their analysis by reversed-phase HPLC particularly susceptible to peak tailing. The primary cause of this issue is often unwanted secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica-based packing material.[1][2] These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak with a "tail."[3] This guide will walk you through a systematic approach to diagnose and remedy peak tailing in your aminobenzoic acid analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for my aminobenzoic acid isomers. What is the most likely cause and my first troubleshooting step?
A1: The most probable cause is secondary ionic interactions between the protonated amino group of your analyte and ionized residual silanol groups (Si-O⁻) on the HPLC column's silica surface. [4][5][6] These interactions introduce a secondary, stronger retention mechanism in addition to the desired hydrophobic interactions, leading to peak tailing.[7]
Your first and most critical troubleshooting step is to adjust the mobile phase pH. The goal is to suppress the ionization of either the analyte's functional groups or the stationary phase's silanol groups to promote a single, uniform retention mechanism.[8][9]
Protocol 1: Mobile Phase pH Optimization
Objective: To set the mobile phase pH to a level that minimizes secondary interactions and promotes a single, un-ionized state for the analyte, resulting in a sharp, symmetrical peak.[8]
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)
-
Acidifier or buffer (e.g., Formic acid, Phosphoric acid, Phosphate buffer)[10]
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Determine the pKa of your aminobenzoic acid isomer. This is a critical first step. Refer to the table below for common values.
-
Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the amino group. This ensures the amino group is fully protonated (positively charged). To minimize interactions with the silica surface, the pH should also ideally be below the pKa of the silanol groups (typically around 3.5-4.5) to keep them in a neutral, less active state.[2][6] A starting pH of 2.5-3.0 is often effective.[10][11]
-
Select an appropriate buffer. The buffer should have a pKa close to the desired mobile phase pH to provide adequate buffering capacity.[9] For low pH work, phosphate or formate buffers are common choices.[12]
-
Prepare the mobile phase. Accurately weigh and dissolve the buffer salts in HPLC-grade water. Adjust the pH using the chosen acid. Add the organic modifier and mix thoroughly.
-
Filter and degas the mobile phase before use to prevent particulate matter from damaging the column and to avoid bubble formation in the pump.[13]
-
Equilibrate the column with the new mobile phase for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.
-
Inject your sample and evaluate the peak shape.
Table 1: pKa Values for Aminobenzoic Acid Isomers
| Compound | pKa (Carboxylic Acid) | pKa (Amino Group) |
| 2-Aminobenzoic acid (Anthranilic acid) | 2.05 | 4.95 |
| 3-Aminobenzoic acid | 3.07 | 4.78 |
| 4-Aminobenzoic acid (PABA) | 2.38 | 4.86 |
Note: pKa values can vary slightly depending on the literature source and experimental conditions.
Q2: I've adjusted the mobile phase pH, but I'm still seeing some peak tailing. What are my next steps?
A2: If pH optimization alone is insufficient, the issue may stem from a high concentration of active silanol sites on your column or other secondary effects. The next steps involve modifying the mobile phase with additives or choosing a more suitable column.
Troubleshooting Flowchart for Persistent Peak Tailing
Caption: Troubleshooting workflow for persistent peak tailing.
In-Depth Solutions for Persistent Tailing
-
Add a Competing Base (Silanol Suppressor): Mobile phase additives like triethylamine (TEA) can be used in small concentrations (e.g., 0.1-0.2%).[10][14] TEA is a small basic molecule that competitively interacts with the active silanol sites, effectively "masking" them from the aminobenzoic acid analyte.[14] This reduces the opportunity for secondary interactions and improves peak shape. However, be aware that long-term use of amine additives can shorten column lifetime.[10]
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM) can also help to reduce peak tailing.[7][15] The higher concentration of buffer ions can shield the charged silanol groups, diminishing their interaction with the protonated amine of the analyte.[4]
-
Use a Modern, High-Purity, End-Capped Column: Not all C18 columns are created equal. Modern columns are typically made from high-purity silica with a lower metal content and are more effectively "end-capped."[6][8] End-capping is a chemical process that derivatizes the majority of residual silanol groups, making them less available for secondary interactions. If you are using an older column, switching to a newer generation column can often solve persistent tailing issues.
-
Consider Alternative Stationary Phases: For particularly challenging separations, a standard C18 phase may not be optimal. Consider columns with alternative chemistries:
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain. This polar group can help to shield the residual silanol groups and provide alternative selectivity for polar analytes.[6][11]
-
Hybrid Silica Columns: These columns are based on a hybrid organic/inorganic silica particle that has fewer surface silanol groups, leading to improved peak shapes for basic compounds.
-
Q3: Could my sample concentration or injection volume be causing the peak tailing?
A3: Yes, this is a distinct possibility known as column overload . If you inject too much sample mass onto the column, you can saturate the active sites of the stationary phase.[1][3] This leads to a situation where the retention mechanism is no longer linear, and the excess analyte travels through the column more quickly, resulting in a distorted, tailing (or sometimes fronting) peak.
Troubleshooting Sample Overload:
-
Dilute your sample: Prepare a 1:10 and a 1:100 dilution of your sample in the mobile phase.
-
Inject the diluted samples: If the peak shape improves and becomes more symmetrical with dilution, then you were likely overloading the column.
-
Determine the column's loading capacity: Continue to inject decreasing concentrations until the peak shape and retention time are consistent. This will help you define the optimal concentration range for your analysis.
Q4: I've addressed the chemistry, but my peaks are still not perfectly symmetrical. What else could be wrong?
A4: If you've optimized the mobile phase and are using an appropriate column, the problem may be physical rather than chemical. These issues are often referred to as extra-column effects or are related to the physical integrity of the column itself.
Physical Causes of Peak Tailing:
-
Column Void or Damaged Packing Bed: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, leading to band broadening and peak tailing.[7] This can be caused by pressure shocks or the dissolution of the silica bed at high pH.
-
Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.[3]
-
-
Blocked Frit: A partially blocked inlet frit can distort the flow of the sample onto the column, causing peak distortion for all analytes in the chromatogram.[3][13]
-
Solution: Back-flushing the column may dislodge the particulates. If not, the frit may need to be replaced. Using a guard column and filtering your samples can prevent this issue.[16]
-
-
Extra-Column Volume: Excessive dead volume in the system, such as from using tubing with too large an internal diameter or from poorly made connections between the injector, column, and detector, can lead to band broadening and peak tailing.[17]
-
Solution: Ensure all fittings are properly tightened. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
Visualizing the Mechanism of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for aminobenzoic acids and how pH adjustment can mitigate this effect.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lctsbible.com [lctsbible.com]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. hplc.eu [hplc.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. welch-us.com [welch-us.com]
- 15. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. chromtech.com [chromtech.com]
Technical Support Center: Strategies for Preventing Racemizaton in Amino Acid-Thiazole Conjugate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. The stereochemical integrity of amino acid-thiazole conjugates is paramount for their intended biological activity and therapeutic efficacy. Racemization, the loss of chiral purity at the α-carbon of an amino acid during synthesis, is a critical challenge that can lead to diastereomeric impurities, complicating purification and compromising pharmacological outcomes.[1][2][3]
This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you design and execute robust, racemization-free coupling protocols for the synthesis of your target molecules.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I'm observing significant racemization (>5%) in my final amino acid-thiazole conjugate. What are the most likely causes?
A1: Significant racemization during the coupling of an N-protected amino acid to a 2-aminothiazole derivative is almost always linked to the activation step of the amino acid's carboxyl group. The primary culprit is the formation of a planar 5(4H)-oxazolone (also called an azlactone) intermediate.[1][3][4][5] This intermediate's α-proton is highly acidic and can be easily removed by a base in the reaction mixture, leading to a loss of stereochemistry.[3] Subsequent attack by the thiazole amine on this achiral intermediate yields a racemic product mixture.
Key factors that promote oxazolone formation and subsequent racemization include:
-
Over-activation/Highly Reactive Coupling Reagents: Using a potent coupling reagent without a racemization-suppressing additive (like HOBt or Oxyma) can create a highly reactive intermediate (e.g., an O-acylisourea from a carbodiimide) that rapidly cyclizes to the oxazolone before the thiazole amine can intercept it.[6][7]
-
Strong or Sterically Unhindered Base: Bases are often necessary, but their strength and structure are critical.[8] Strong, non-hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton from the oxazolone or other activated intermediates, accelerating racemization.[2][8]
-
Elevated Temperature: Increasing the reaction temperature to drive a sluggish coupling to completion will also accelerate the rate of racemization.[4]
-
Prolonged Reaction Times: The longer the activated amino acid intermediate exists before reacting with the amine, the greater the opportunity for racemization to occur.[4]
-
Weakly Nucleophilic Amine: 2-Aminothiazoles can be less nucleophilic than simple alkylamines due to electronic effects from the heterocyclic ring. This slower rate of nucleophilic attack on the activated ester allows more time for the competing racemization pathway to proceed.
Q2: My coupling reaction with 2-aminothiazole is very slow. When I try to force it by increasing the temperature or reaction time, the racemization level skyrockets. What should I do?
A2: This is a classic dilemma when coupling to weakly nucleophilic amines. The solution is not to use brute force (heat) but to optimize the activation and coupling strategy to favor the desired bimolecular reaction over the intramolecular racemization pathway.
-
Switch to an Aminium/Uronium or Phosphonium Salt Reagent: Reagents like HATU , HBTU , or PyBOP are generally more efficient than standard carbodiimides (DCC, EDC) for difficult couplings.[4] They are often used in combination with additives inherently or added separately, and they generate highly reactive activated esters that couple more rapidly. COMU, a modern uronium salt, is particularly effective and incorporates the safer Oxyma additive directly into its structure.[4]
-
Use a Superior Additive: If you must use a carbodiimide like EDC or DIC, the choice of additive is crucial. While 1-hydroxybenzotriazole (HOBt) is a classic racemization suppressant, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are significantly more effective.[6][8][9][10][11] They form active esters that are more reactive towards the amine nucleophile but more stable against racemization.[6][11]
-
Optimize Your Base: The base's role is to deprotonate the amine salt (if applicable) and facilitate the reaction, but it must not be so strong that it promotes α-proton abstraction. Switch from DIPEA or TEA to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) .[2][8] These bases are sufficient to facilitate the reaction but are less likely to cause racemization.[8]
-
Consider Pre-activation: Instead of adding all reagents at once, you can pre-activate the N-protected amino acid with the coupling reagent and additive for a short period (e.g., 5-15 minutes at 0 °C) before adding the 2-aminothiazole. This can sometimes improve efficiency, but be cautious, as prolonged pre-activation can increase racemization.
Q3: I am using a standard carbodiimide coupling (EDC/HOBt). How can I specifically improve this protocol to reduce racemization when synthesizing my amino acid-thiazole conjugate?
A3: The EDC/HOBt system is a workhorse but can be improved significantly.
-
Replace HOBt with HOAt or OxymaPure®: This is the single most impactful change you can make. HOAt and Oxyma are more acidic than HOBt and generate more reactive, yet more racemization-resistant, active esters.[8][10] This accelerates the desired coupling, minimizing the lifetime of the activated intermediate.[11]
-
Lower the Reaction Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary.[4] Low temperatures slow down all reaction rates, but often have a more pronounced inhibitory effect on the racemization pathway.
-
Use N-Methylmorpholine (NMM) as the Base: If a base is required, use NMM instead of DIPEA. Its weaker basicity and steric bulk make it a much safer choice for preserving stereochemistry.[2][8]
-
Check Solvent Purity: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF or NMP. Water can hydrolyze activated intermediates, complicating the reaction profile.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction's progress. Do not let it run for an unnecessarily long time after the starting materials have been consumed. Quench the reaction once it is complete to prevent post-reaction epimerization.
Section 2: Frequently Asked Questions (FAQs)
This section provides foundational knowledge on the principles of preventing racemization.
Q1: What is the primary chemical mechanism of racemization during amino acid activation?
A1: The dominant mechanism for racemization in peptide and amide bond synthesis is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3][4][5]
The process occurs as follows:
-
Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide, phosphonium salt, etc.). This forms a highly reactive species like an O-acylisourea or an activated ester.
-
Cyclization: The carbonyl oxygen of the N-terminal protecting group's urethane or acyl moiety attacks the activated carboxyl carbon, leading to intramolecular cyclization and the formation of the planar oxazolone ring.
-
Enolization & Racemization: In the presence of a base, the proton on the α-carbon (the chiral center) of the oxazolone is abstracted. This creates a planar, achiral enolate intermediate.
-
Reprotonation/Nucleophilic Attack: This achiral intermediate can be reprotonated from either face, leading to a mixture of L- and D-amino acid derivatives. Alternatively, the nucleophile (the 2-aminothiazole) can attack the oxazolone, which then opens to form the amide bond, yielding both diastereomeric products.[12]
A secondary, less common mechanism is direct α-proton abstraction from the activated amino acid by a strong base, but oxazolone formation is the more prevalent pathway.[4][5]
Q2: How do I choose the right coupling reagent to minimize racemization?
A2: The choice of coupling reagent is a critical decision. Reagents can be broadly categorized by their racemization potential.
| Reagent Class | Examples | Racemization Risk | Key Considerations & Recommendations |
| Carbodiimides | DCC, DIC, EDC·HCl | High (without additives) | Economical but inefficient for difficult couplings and prone to racemization. Crucially, they must always be used with an additive like HOAt or OxymaPure® .[4][6] DIC is often preferred in solid-phase synthesis as its urea byproduct is soluble.[4] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Highly efficient activators. PyAOP is the HOAt-based analogue of PyBOP and offers lower racemization.[4] These reagents should be used with a non-nucleophilic base like DIPEA or NMM. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Low | Very popular and effective. HATU , the HOAt-based analogue of HBTU, is one of the most effective reagents for rapid coupling with minimal racemization, especially for hindered or weakly nucleophilic amines.[4][10] |
| Immonium Salts | COMU | Very Low | A newer generation uronium salt that incorporates OxymaPure® within its structure. It offers high reactivity comparable to HATU but is more stable and has a better safety profile (non-explosive).[4] An excellent choice for challenging couplings. |
Recommendation: For synthesizing amino acid-thiazole conjugates, start with HATU or COMU in the presence of a mild base like NMM. If using carbodiimides for cost reasons, always pair EDC or DIC with OxymaPure® .
Q3: What exactly is the role of additives like HOBt, HOAt, and OxymaPure®?
A3: These additives are racemization suppressants that function as "activated ester traps".[6][9] When a highly reactive intermediate is formed by the coupling reagent (e.g., the O-acylisourea from EDC), it is prone to cyclizing to the unwanted oxazolone.
The additive rapidly intercepts this unstable intermediate, converting it into a new active ester (e.g., an OBt, OAt, or Oxyma ester).[11][13] These additive-derived active esters are:
-
Less prone to racemization: They are more stable towards intramolecular cyclization to the oxazolone.[6][11]
-
Sufficiently reactive: They are still electrophilic enough to react efficiently with the incoming amine nucleophile (the thiazole) to form the desired amide bond.[13]
In essence, they divert the reaction pathway away from racemization and towards productive amide bond formation. HOAt and OxymaPure® are superior to HOBt because they are more acidic, making their corresponding active esters more reactive and further accelerating the desired coupling reaction, thus shortening the time window for any potential side reactions.[8][10]
Q4: Which reaction parameters (solvent, temperature, base) are most critical for maintaining stereochemical integrity?
A4:
-
Base (Most Critical): As discussed, the choice of base has a profound impact. The rule is to use the weakest, most sterically hindered base that can effectively perform its role (usually deprotonating the amine hydrochloride salt). The preferred order is 2,4,6-collidine > NMM >> DIPEA >>> TEA .[8] In some cases, if the amine is a free base, no additional organic base is needed for carbodiimide couplings, which can further minimize racemization.[4]
-
Temperature: Lower temperatures (0 °C to RT) are always recommended.[4] Heat accelerates the rate of racemization more significantly than it accelerates the rate of coupling.
-
Solvent: Polar aprotic solvents like DMF, NMP, and DCM are standard. While solvent effects can be complex, ensuring the solvent is anhydrous and high-purity is key. The polarity can influence the stability of charged intermediates, but base and temperature are generally more dominant factors.[2]
Q5: Are there specific challenges when coupling N-protected amino acids to a weakly nucleophilic amine like 2-aminothiazole?
A5: Yes. The primary challenge is the slow rate of the desired coupling reaction. This sluggishness gives the activated amino acid intermediate more time to undergo the competing racemization side reaction. This is why standard conditions that work for simple amines (like benzylamine) may fail and produce high levels of epimerization with 2-aminothiazole.
To overcome this, you must use a highly efficient coupling system that accelerates the amide bond formation to outpace racemization. This reinforces the recommendation to use high-performance reagent combinations like HATU/NMM or DIC/OxymaPure® .[4][14] One might also consider using a slight excess (1.1-1.2 equivalents) of the activated amino acid to help drive the reaction to completion more quickly, though this requires careful purification afterward.
Section 3: Visual Guides & Protocols
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid for library production
Answering the user's request.## Technical Support Center: Scaling Up the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of this compound. As a key building block in many drug discovery libraries, mastering its synthesis at scale is crucial. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering field-proven insights for process optimization, troubleshooting, and successful scale-up.
Section 1: The Foundational Protocol: Hantzsch Thiazole Synthesis
The synthesis of this compound is most reliably achieved through the classic Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] In this specific case, the reaction proceeds between 4-(2-bromoacetyl)benzoic acid and thiourea. The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction, which typically results in high yields.[4]
Reaction Mechanism
The process begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of thiourea on the electrophilic α-carbon of 4-(2-bromoacetyl)benzoic acid.[4] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic 2-aminothiazole ring.[3][4]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Laboratory-Scale Experimental Protocol
This protocol is designed for a ~10g scale synthesis and serves as the baseline for scale-up operations.
Reagents Table:
| Reagent | Molar Mass ( g/mol ) | Moles | Equiv. | Mass / Volume |
| 4-(2-bromoacetyl)benzoic acid | 243.05 | 0.041 | 1.0 | 10.0 g |
| Thiourea | 76.12 | 0.049 | 1.2 | 3.75 g |
| Ethanol (or Methanol) | - | - | - | 100 mL |
| 5% Sodium Bicarbonate (aq) | - | - | - | ~400 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(2-bromoacetyl)benzoic acid (10.0 g, 0.041 mol) and thiourea (3.75 g, 0.049 mol).[3]
-
Scientist's Note: A slight excess of thiourea (1.1-1.2 equivalents) is recommended to ensure the complete consumption of the more valuable bromo-ketone starting material.[4] The excess thiourea is water-soluble and will be removed during work-up.
-
-
Solvent Addition: Add 100 mL of ethanol to the flask. Stir the suspension.
-
Heating: Heat the mixture to a gentle reflux (around 80°C for ethanol) with continuous stirring. The solids should dissolve as the reaction progresses.[4] Maintain reflux for 1-2 hours.
-
Process Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate/Hexanes with a few drops of acetic acid. The disappearance of the starting bromo-ketone spot indicates reaction completion.
-
-
Cooling: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Precipitation: In a separate beaker, prepare ~400 mL of a 5% aqueous sodium bicarbonate solution. While stirring vigorously, slowly pour the cooled reaction mixture into the bicarbonate solution.[3][4]
-
Causality Explained: The initial product formed is the hydrobromide (HBr) salt of the aminothiazole, which is soluble in ethanol.[4] The basic bicarbonate solution neutralizes this salt to form the free base, which is significantly less soluble in the aqueous ethanol mixture, causing it to precipitate as a solid.[4]
-
-
Isolation: A pale yellow to off-white precipitate should form immediately. Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove any inorganic salts and excess thiourea. Follow with a wash of cold ethanol (1 x 30 mL) to aid in drying.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high (>90%). The product is often sufficiently pure for subsequent steps. For higher purity, recrystallization from a solvent like ethanol or DMF/water can be performed.[5]
Caption: General Experimental Workflow.
Section 2: Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the potential causes?
Answer: Low yields can stem from several factors. Systematically investigate the following:
-
Reagent Quality: The α-haloketone, 4-(2-bromoacetyl)benzoic acid, can degrade over time. Ensure it is of high purity and has been stored correctly (refrigerated, protected from light and moisture). Verify the purity of your thiourea as well.
-
Incomplete Reaction: If the reaction is not driven to completion, yield will suffer.
-
Temperature: Ensure you are reaching and maintaining the correct reflux temperature for your chosen solvent. On a larger scale, this requires efficient heating and reactor design.
-
Reaction Time: While this reaction is often fast, ensure sufficient time is given. Confirm completion with an appropriate analytical method like TLC or LC-MS before proceeding to work-up.[3]
-
-
Sub-optimal Precipitation: The product's solubility is pH-dependent.
-
Insufficient Base: Ensure enough base is used to fully neutralize the HBr salt and bring the pH to >8.
-
Temperature: Precipitation is more effective from a cold solution. Consider chilling the slurry in an ice bath before filtration to maximize product recovery.
-
-
Premature Precipitation: In some solvent systems, the HBr salt of the product may have limited solubility and could precipitate from the reaction mixture before completion. If this occurs, consider using a more polar solvent like Dimethylformamide (DMF) to maintain homogeneity.[5]
Q2: My final product is impure. What are the likely side-products and how can I avoid them?
Answer: The primary impurities are typically unreacted starting materials.
-
Unreacted 4-(2-bromoacetyl)benzoic acid: This indicates an incomplete reaction. See Q1 for troubleshooting. This impurity is acidic and can often be removed by a thorough wash of the crude product with a bicarbonate solution during filtration.
-
Unreacted Thiourea: This is usually present due to its use in excess. It is highly water-soluble and should be effectively removed by the water washes during filtration.[4]
-
Purification: If starting material impurities persist, recrystallization is the most effective purification method. A mixed solvent system like DMF/water or ethanol/water is often a good starting point. For library production where purity is paramount, column chromatography may be necessary, though it is less ideal for large-scale processing.
Q3: My product won't precipitate upon neutralization. What should I do?
Answer: Failure to precipitate usually points to a solubility issue.
-
Excess Solvent: You may have used too much of the organic solvent (e.g., ethanol), keeping your product in solution even after adding the aqueous base. You can try to carefully remove some of the organic solvent under reduced pressure before attempting the precipitation again.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its precipitation.
-
Solvent Swap: If the product is highly soluble, consider removing the reaction solvent entirely under vacuum and then triturating the residue with a non-solvent like water or diethyl ether to induce solidification.
Q4: How should I manage the reaction temperature and potential exotherms during scale-up?
Answer: The initial SN2 reaction between the thiourea and the α-haloketone can be exothermic. While manageable on a lab scale, this can lead to a dangerous thermal runaway in a large reactor.
-
Controlled Addition: On a larger scale, do not mix all reagents at once. Instead, charge the reactor with thiourea and the solvent, heat it to a moderate temperature (e.g., 40-50°C), and then add the 4-(2-bromoacetyl)benzoic acid portion-wise or as a solution in the reaction solvent. This allows the heat of reaction to be dissipated safely.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to manage the exotherm and maintain the target reaction temperature.
-
Real-time Monitoring: For large-scale production, using a temperature probe to monitor the internal reaction temperature is essential for safety and control.[6]
Q5: What are the primary safety precautions for handling 4-(2-bromoacetyl)benzoic acid?
Answer: α-haloketones are hazardous. 4-(2-bromoacetyl)benzoic acid is a strong lachrymator (causes tearing) and is corrosive and toxic.
-
Personal Protective Equipment (PPE): Always handle this material wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all waste containing this reagent according to your institution's hazardous waste protocols.
Q6: Are there alternative, "greener" synthesis methods available?
Answer: Yes, research has focused on making the Hantzsch synthesis more environmentally friendly.
-
Solvent-Free Synthesis: Some procedures report grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, at room temperature.[7] This can lead to shorter reaction times and eliminates the need for large volumes of solvent.
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields.[8] This is an excellent option for rapid library synthesis.
-
Reusable Catalysts: The use of solid acid catalysts, such as silica-supported tungstosilisic acid, has been shown to promote the reaction under green conditions, with the added benefit that the catalyst can be recovered and reused.[9][10]
References
- 1. synarchive.com [synarchive.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. ijcmas.com [ijcmas.com]
- 6. analytik.news [analytik.news]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating Impurity Resolution in 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid: A Technical Support Guide
Welcome to the technical support center for the analytical characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving impurities associated with this compound. Drawing from established analytical principles and regulatory expectations, this resource offers a structured, question-and-answer-based approach to troubleshoot common and complex challenges encountered during method development.
Section 1: Frequently Asked Questions (FAQs) - Initial Method Setup & Common Issues
This section addresses foundational questions and common hurdles faced during the initial stages of developing a robust analytical method for this compound.
Q1: What are the potential sources and types of impurities I should anticipate for this compound?
A1: Understanding the synthetic route is paramount to predicting potential impurities. The Hantzsch thiazole synthesis is a common method for creating the thiazole ring, which involves the reaction of an α-haloketone with a thioamide.[1] Impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials such as 2-bromo-4'-carboxyacetophenone or thiourea.
-
Intermediates: Incomplete reaction or side reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions, such as the formation of isomeric structures or dimers, can generate by-products. For instance, variations in the cyclization process can lead to different substitution patterns on the thiazole ring.
-
Degradation Products: The molecule may degrade under stress conditions like heat, light, acid, base, or oxidation. The amino and carboxylic acid functional groups are particularly susceptible to degradation.
Q2: I am seeing poor peak shape (fronting or tailing) for my main analyte peak. What are the likely causes and how can I fix this?
A2: Poor peak shape is a common issue in HPLC analysis and can often be resolved by systematically investigating several factors.[2]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Secondary Interactions: The basic amino group on the thiazole ring can interact with residual acidic silanols on the silica-based stationary phase, causing peak tailing. Solution:
-
Use a low-pH mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the silanols and the basic analyte, minimizing secondary interactions.
-
Employ a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to reduce silanol interactions.
-
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[3] Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.
Q3: My retention times are drifting from one injection to the next. What should I check?
A3: Retention time instability can compromise the reliability of your method. Here are the primary areas to investigate:[4]
-
Pump and Mobile Phase Issues:
-
Air Bubbles: Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow rates. Solution: Degas your mobile phases thoroughly and purge the pump.[4]
-
Inconsistent Mobile Phase Composition: For gradient methods, ensure the pump is mixing the solvents accurately. For isocratic methods, ensure the mobile phase is well-mixed.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, is a common cause of retention time drift. Solution: Increase the column re-equilibration time at the end of your gradient.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a consistent temperature.
Section 2: Troubleshooting Guide - Advanced Method Development Challenges
This section delves into more complex scenarios that may arise during the optimization and validation of your analytical method.
Q4: I have co-eluting peaks. How can I improve the resolution between my main peak and a closely eluting impurity?
A4: Achieving adequate resolution is critical for accurate quantitation of impurities. A multi-faceted approach is often necessary:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity due to different solvent properties.
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds like this compound, which has both acidic and basic functionalities.
-
-
Adjust Gradient Profile: If using a gradient, making the slope shallower around the elution time of the critical pair can improve separation.
-
Change Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry is the next logical step. Consider a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to introduce different separation mechanisms.
-
Temperature Optimization: Lowering the temperature can sometimes increase resolution, although it will also increase analysis time and backpressure.
Q5: I suspect I have an impurity that is not being detected by my UV detector. What are my options?
A5: It's possible for an impurity to lack a significant chromophore at the detection wavelength being used.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a single-wavelength UV detector, switching to a DAD/PDA allows you to collect spectra across a range of wavelengths. This can help you identify a more suitable wavelength for detecting all components or reveal the presence of impurities with different UV maxima.
-
Mass Spectrometry (MS) Detection: Liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for impurity profiling as it does not rely on the chromophoric properties of the analytes.[5][6][7] It provides mass information that can help identify unknown impurities.
Q6: How do I develop a stability-indicating method to monitor for degradation products?
A6: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products. This requires forced degradation studies.
-
Forced Degradation Studies: Subject the drug substance to stress conditions such as acid hydrolysis, base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis.
-
Method Development: Analyze the stressed samples using your developed HPLC method. The goal is to demonstrate that all degradation products are resolved from the parent peak and from each other.
-
Peak Purity Analysis: Use a DAD/PDA detector to perform peak purity analysis on the API peak in the stressed samples. This will help ensure that no degradation products are co-eluting with the main component.
Section 3: Protocols and Data Presentation
This section provides a starting point for a reversed-phase HPLC method and a framework for presenting analytical data.
Experimental Protocol: A Starting Point for RP-HPLC Method Development
This protocol is a general starting point and will likely require optimization for your specific instrumentation and impurity profile.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A good general-purpose reversed-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For improved reproducibility. |
| Detection | DAD/PDA at 254 nm and 320 nm | 254 nm is a common wavelength for aromatic compounds. The thiazole ring may have a different absorbance maximum.[8] |
| Injection Volume | 5 µL | A small injection volume to minimize solvent effects and prevent overload. |
| Sample Preparation | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved. |
Data Presentation: System Suitability
System suitability testing ensures that the chromatographic system is performing adequately.[9][10] The following parameters should be monitored as per USP <621>.[11][12][13]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) |
| Resolution (Rs) | Rs > 2.0 between the main peak and the closest eluting impurity |
| Theoretical Plates (N) | > 2000 |
Section 4: Visualizing the Workflow
A logical workflow is essential for efficient and effective method development and troubleshooting.
Impurity Resolution Workflow
Caption: A workflow for impurity resolution.
Section 5: Regulatory Context and Further Reading
Method development and validation for pharmaceutical impurities are governed by international guidelines. It is crucial to adhere to these standards to ensure data integrity and regulatory acceptance.
-
ICH Q2(R2) Validation of Analytical Procedures: This guideline provides a framework for validating analytical methods, outlining the validation characteristics required for various types of tests.[14][15][16][17]
-
ICH Q14 Analytical Procedure Development: This guideline, along with Q2(R2), describes the development and validation activities throughout the lifecycle of an analytical method.[18]
-
USP General Chapter <621> Chromatography: This chapter provides definitions, calculations, and system suitability requirements for chromatographic methods used in USP monographs.[9][10][11][12][13]
By following a systematic and scientifically sound approach, researchers can successfully develop and troubleshoot robust analytical methods for resolving impurities in this compound, ensuring the quality and safety of the final drug substance.
References
- 1. youtube.com [youtube.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chimia.ch [chimia.ch]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid Derivatives
Welcome to a comprehensive technical guide on the essential characterization techniques for 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of analytical methodologies, supported by experimental data and field-proven insights to ensure the structural integrity and purity of your synthesized compounds.
The Imperative of Rigorous Characterization
In the realm of drug discovery, the unambiguous determination of a molecule's structure and purity is paramount. For this compound derivatives, a multifaceted approach to characterization is not just recommended; it is essential. Each analytical technique provides a unique piece of the structural puzzle. Relying on a single method can lead to misinterpretation and costly errors in downstream applications. This guide will walk you through a logical workflow, explaining the "why" behind each experimental choice, ensuring a self-validating system for the characterization of your novel compounds.
A Comparative Overview of Key Characterization Techniques
The following sections delve into the most critical analytical techniques for the structural elucidation and purity assessment of this compound derivatives. We will compare their strengths, limitations, and the specific information they provide.
Table 1: Comparison of Core Characterization Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Application for Thiazole Derivatives |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | Provides detailed structural information. | Requires soluble sample, can be complex to interpret for large molecules. | Elucidation of the complete molecular structure, confirmation of functional groups and their positions.[2][3] |
| FT-IR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, requires minimal sample. | Provides limited information on the overall structure. | Identification of key functional groups like N-H, C=O, C=N, and aromatic C-H bonds.[2][4][5] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides exact mass. | Isomeric differentiation can be challenging. | Confirmation of molecular formula and identification of fragmentation patterns to support the proposed structure.[3][6][7] |
| HPLC/UHPLC | Purity assessment, quantification. | High resolution and sensitivity, quantitative. | Requires method development, destructive. | Determination of chemical purity and quantification of the active pharmaceutical ingredient (API).[8][9] |
| X-ray Crystallography | Absolute 3D molecular structure, stereochemistry, and crystal packing. | Unambiguous structural determination. | Requires a single, high-quality crystal. | Definitive confirmation of the molecular structure and stereochemistry.[10][11] |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, and decomposition profile. | Provides information on physical properties. | Does not provide structural information. | Assessment of thermal stability and determination of key physical properties like melting point.[12][13] |
| Elemental Analysis | Elemental composition (%C, H, N, S). | Confirms the empirical formula. | Does not provide structural information, requires a pure sample. | Validation of the calculated elemental composition of the synthesized compound.[12] |
Delving Deeper: Experimental Protocols and Data Interpretation
Spectroscopic Characterization: The Foundation of Structural Elucidation
Spectroscopic techniques form the bedrock of molecular characterization. A logical workflow begins with Infrared (IR) spectroscopy for a quick functional group assessment, followed by Nuclear Magnetic Resonance (NMR) for detailed structural mapping, and finally, Mass Spectrometry (MS) to confirm the molecular weight.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
FT-IR is an indispensable tool for the rapid identification of key functional groups present in your this compound derivative.
Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
Expected Vibrational Frequencies:
-
N-H stretch (amine): 3450-3250 cm⁻¹ (often two bands for a primary amine)[2]
-
C-H stretch (aromatic): 3100-3000 cm⁻¹[4]
-
C=O stretch (carboxylic acid): 1710-1680 cm⁻¹[2]
-
C=N stretch (thiazole ring): ~1650 cm⁻¹[4]
-
C=C stretch (aromatic): 1600-1450 cm⁻¹[2]
¹H and ¹³C NMR are the most powerful techniques for elucidating the precise connectivity of atoms in a molecule.
Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14]
-
Ensure the sample is fully dissolved.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Consider advanced NMR experiments (e.g., COSY, HSQC, HMBC) if the structure is complex.
Interpreting the Spectra: For a typical this compound derivative, you would expect to see:
-
¹H NMR:
-
A singlet for the proton on the thiazole ring (C5-H).[15]
-
Doublets for the protons on the benzoic acid ring, showing characteristic ortho and meta coupling.[16]
-
A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.[15]
-
A broad singlet for the carboxylic acid -OH proton at a downfield chemical shift.[16]
-
-
¹³C NMR:
-
Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the thiazole and benzene rings.[2]
-
MS provides the molecular weight of the compound and valuable fragmentation information that can corroborate the proposed structure.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
Data Analysis: The high-resolution mass spectrum will provide the exact mass of the molecular ion, which can be used to determine the molecular formula with high confidence. The fragmentation pattern can also be analyzed to identify characteristic losses of functional groups.
Chromatographic Techniques: Ensuring Purity
The biological activity of a compound is highly dependent on its purity. Chromatographic methods are essential for both qualitative and quantitative purity assessment.[17]
Logical Flow for Purity Assessment
Caption: Workflow for purity assessment.
TLC is a rapid and inexpensive method for monitoring the progress of a reaction and for a preliminary assessment of purity.[18]
Protocol for TLC Analysis:
-
Spot a dilute solution of the crude product and starting materials onto a TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under UV light and/or by staining.
-
A single spot for the product indicates a relatively pure compound.
HPLC is the gold standard for determining the purity of a compound with high accuracy and precision.[8][19]
Protocol for Reverse-Phase HPLC Analysis:
-
Develop a suitable method, optimizing the mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA), column, and detection wavelength.[9]
-
Prepare a standard solution of the purified compound at a known concentration.
-
Inject the sample and the standard into the HPLC system.
-
The purity is determined by the area percentage of the main peak.
The Definitive Structure: Single-Crystal X-ray Diffraction
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate technique.[11][20] It provides precise information on bond lengths, bond angles, and stereochemistry.[10]
Protocol for X-ray Crystallography:
-
Grow single crystals of the compound, which is often the most challenging step.
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data by exposing the crystal to an X-ray beam.[11]
-
Solve and refine the crystal structure using specialized software.
The resulting crystal structure provides irrefutable evidence of the compound's molecular architecture.[21]
Thermal Properties: Understanding Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and physical properties of the synthesized derivatives.[13]
Protocol for Thermal Analysis:
-
Place a small, accurately weighed amount of the sample into a TGA or DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate.
-
TGA will measure the mass loss as a function of temperature, indicating decomposition points.[13]
-
DSC will measure the heat flow, revealing melting points, glass transitions, and other thermal events.[12]
Conclusion
The comprehensive characterization of this compound derivatives is a critical endeavor that requires a synergistic application of multiple analytical techniques. By following the logical workflows and protocols outlined in this guide, researchers can confidently elucidate the structure and confirm the purity of their novel compounds. This rigorous approach not only ensures the integrity of scientific data but also accelerates the journey of these promising molecules from the laboratory to potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. distantreader.org [distantreader.org]
- 6. Synthesis and Spectral Characterization of Some Novel Thiazolyl-P...: Ingenta Connect [ingentaconnect.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid and Congeneric Thiazole Derivatives
Introduction: The Privileged Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have positioned it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[3] Thiazole derivatives have been successfully developed into a diverse array of therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][4][5][6]
This guide focuses on a specific, yet highly significant, member of this family: 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid . This compound represents a molecular hybridization of two critical pharmacophores: the 2-aminothiazole moiety and a benzoic acid scaffold. The 2-aminothiazole group is a common feature in many clinically approved drugs and is known to participate in crucial hydrogen bonding and pi-stacking interactions with biological targets.[7] The benzoic acid group, on the other hand, provides a key acidic center that can engage in ionic interactions and hydrogen bonding, further enhancing binding affinity and modulating pharmacokinetic properties.
The rationale for this guide is to provide a comprehensive, data-driven comparison of the bioactivity of this compound and its structural analogs against other notable thiazole derivatives. By examining experimental data from anticancer, antimicrobial, and anti-inflammatory studies, we aim to elucidate the structure-activity relationships (SAR) that govern the biological efficacy of these compounds. This in-depth analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel thiazole-based therapeutics.
I. Comparative Anticancer Activity
The thiazole scaffold is a prominent feature in a number of clinically approved anticancer drugs, including the BCR-ABL inhibitor Dasatinib.[2][8] The diverse mechanisms of action of thiazole derivatives include the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis.[2][7] The 2-aminothiazole moiety, in particular, has been identified as a critical pharmacophore for potent anticancer activity.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole and associated aryl rings. For 4-aryl-2-aminothiazoles, the substitution pattern on the 4-phenyl ring plays a crucial role. While specific data for the unsubstituted this compound is limited in comparative studies, we can infer its potential activity based on the SAR of related compounds. Generally, the presence of a carboxylic acid group can enhance water solubility and provide an additional point of interaction with biological targets, which may translate to improved anticancer activity.
The following table presents a comparative analysis of the in vitro anticancer activity of various thiazole derivatives against different cancer cell lines. This data highlights how modifications to the core thiazole structure can modulate cytotoxic potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Amino-4-(4-methoxyphenyl)thiazole | MCF-7 (Breast) | 4.0 | [9] |
| 2 | 2-Amino-4-(4-fluorophenyl)thiazole | HT-29 (Colon) | 4.4 | [9] |
| 3 | 2-Amino-4-(p-tolyl)thiazole | HeLa (Cervical) | 5.8 | [9] |
| 4 | 2-Amino-4-(4-chlorophenyl)thiazole | A549 (Lung) | 1.3 | [7] |
| 5 | 2-Amino-4-(naphthalen-2-yl)thiazole | HepG2 (Liver) | 0.13 | [7] |
Note: This table is a representative compilation from various sources and is intended for comparative purposes. The activity of this compound would need to be experimentally determined under identical conditions for a direct comparison.
Experimental Workflow: In Vitro Anticancer Screening
The initial screening of novel compounds for anticancer activity is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The workflow for this assay is depicted below.
II. Comparative Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][10] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.[10]
Structure-Activity Relationship (SAR) Insights
For antimicrobial thiazole derivatives, the nature of the substituents at the 2- and 4-positions of the thiazole ring is critical for activity. The 2-amino group is a common feature in many antimicrobial thiazoles. The aryl group at the 4-position significantly influences the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with intracellular targets. The presence of a benzoic acid moiety in this compound could potentially enhance its activity against certain pathogens, although this needs to be validated experimentally.
The following table provides a comparison of the minimum inhibitory concentrations (MIC) of various thiazole derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 6 | 2-Amino-4-phenylthiazole | >100 | >100 | [11] |
| 7 | 2-Amino-4-(4-chlorophenyl)thiazole | 50 | 100 | [12] |
| 8 | 2-Amino-4-(4-bromophenyl)thiazole | 25 | 50 | [10] |
| 9 | Sulfathiazole | 16 | 16 | [10] |
Note: The MIC values can vary depending on the specific strain and the testing methodology used. This table is for illustrative purposes.
Experimental Workflow: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This method provides quantitative results that are essential for evaluating the potency of new antimicrobial compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
The 4-(2-Amino-1,3-thiazol-4-yl)benzoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The 4-(2-amino-1,3-thiazol-4-yl)benzoic acid core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic structure, combining a 2-aminothiazole moiety with a benzoic acid unit, serves as a valuable starting point for the design of potent and selective inhibitors of various enzymes, particularly protein kinases.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, with a primary focus on their development as allosteric inhibitors of Protein Kinase CK2 (formerly Casein Kinase 2), a significant target in cancer therapy.[1][3][4]
The Core Scaffold: A Foundation for Potent Bioactivity
The 2-aminothiazole ring is a key pharmacophore found in numerous clinically approved drugs and biologically active compounds, contributing to a wide range of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory activities. The benzoic acid moiety is also a common structural motif in pharmaceuticals, with the carboxylic acid group often serving as a crucial anchor for binding to biological targets through hydrogen bonds or salt bridges. The combination of these two pharmacophores in the this compound framework provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, aromatic surfaces, and a carboxylic acid handle that can be strategically modified to achieve high-affinity and selective interactions with target proteins.
Comparative Analysis of Analogs as Protein Kinase CK2 Inhibitors
Extensive SAR studies have been conducted on a closely related series of compounds, the 4-(4-arylthiazol-2-ylamino)benzoic acid analogs, which have emerged as potent and selective allosteric inhibitors of protein kinase CK2.[3][4] These inhibitors target a novel allosteric pocket on the catalytic α-subunit of CK2, distinct from the ATP-binding site, offering a promising avenue for developing highly selective anticancer agents.[1][3]
Modifications on the Benzoic Acid Ring
Systematic modifications of the benzoic acid portion of the scaffold have revealed critical insights into the binding interactions within the allosteric pocket of CK2. The position and nature of substituents on the phenyl ring significantly impact inhibitory potency.
Table 1: SAR of Benzoic Acid Ring Modifications on CK2α Inhibition
| Compound | Substitution on Benzoic Acid | IC50 (µM) against CK2α |
| Lead Compound | Unsubstituted | >10 |
| Analog 1 | 2-Hydroxy | 0.6 |
| Analog 2 | 2-Fluoro | 1.2 |
| Analog 3 | 2-Methoxy | 1.5 |
Data synthesized from Bestgen, et al. (2019).[3]
The data clearly demonstrates that substitution at the 2-position of the benzoic acid ring is highly beneficial for inhibitory activity. The introduction of a hydroxyl group, as seen in Analog 1 , leads to a significant enhancement in potency, achieving a sub-micromolar IC50 value.[3] This is likely due to the formation of a key hydrogen bond with the protein. Halogen and methoxy substitutions at the same position also confer potent inhibitory activity.
Modifications on the Thiazole Ring (4-position)
The substituent at the 4-position of the thiazole ring, which is a phenyl group in the parent scaffold, plays a crucial role in occupying a hydrophobic pocket within the allosteric site. Variations in the size and electronic properties of this aromatic group have been explored to optimize binding.
Table 2: SAR of Thiazole C4-Aryl Modifications on CK2α Inhibition
| Compound | C4-Aryl Substituent | IC50 (µM) against CK2α |
| Analog 4 | Phenyl | 3.4 |
| Analog 5 | Naphthalen-2-yl | 0.6 |
| Analog 6 | 4-Methoxyphenyl | 2.1 |
| Analog 7 | 4-Chlorophenyl | 1.8 |
Data synthesized from Bestgen, et al. (2019) and Engel, et al. (2018).[1][3]
Expanding the aromatic system from a phenyl to a naphthalen-2-yl group (Analog 5 ) significantly improves the inhibitory potency, suggesting that the larger surface area allows for more extensive hydrophobic interactions within the binding pocket.[3] Substitutions on the phenyl ring also modulate activity, with both electron-donating (methoxy) and electron-withdrawing (chloro) groups leading to enhanced potency compared to the unsubstituted phenyl analog.
Experimental Protocols
The evaluation of these analogs relies on robust and validated experimental procedures to determine their inhibitory activity against the target kinase and their effects on cancer cells.
In Vitro Protein Kinase CK2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CK2.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.
-
Enzyme and Substrate Addition: Add purified recombinant human CK2α and a specific peptide substrate (e.g., RRRADDSDDDDD) to the reaction mixture.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the reaction wells. Include a positive control (a known CK2 inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding phosphoric acid.
-
Separation and Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 786-O renal cell carcinoma) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) values.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of potent and selective enzyme inhibitors. The detailed SAR studies on the closely related 4-(4-arylthiazol-2-ylamino)benzoic acid analogs as allosteric inhibitors of Protein Kinase CK2 highlight the importance of systematic structural modifications. The strategic placement of substituents on both the benzoic acid and the 4-arylthiazole rings allows for the fine-tuning of inhibitory potency and provides a clear rationale for the design of next-generation inhibitors with improved therapeutic potential. The experimental protocols described herein provide a robust framework for the continued exploration and optimization of this valuable chemical scaffold in drug discovery.
References
- 1. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating Target Protein Binding Affinity: A Case Study with the 2-Aminothiazole Kinase Inhibitor, Dasatinib
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. A critical milestone in this journey is unequivocally demonstrating that a compound binds to its intended target with high affinity and specificity. This guide provides an in-depth, practical comparison of state-of-the-art methodologies for validating the binding affinity of a small molecule to its target protein.
We will move beyond a simple listing of protocols to explore the causality behind experimental choices, ensuring a self-validating system of inquiry. To ground our discussion in a real-world context, we will use the 2-aminothiazole-containing compound Dasatinib , a potent inhibitor of the BCR-Abl tyrosine kinase , as our primary molecule of interest. Dasatinib's scaffold is representative of the initial query molecule, 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, and its well-characterized interactions provide a robust framework for this guide.[1][2]
We will compare its binding profile to two other significant BCR-Abl inhibitors:
-
Imatinib : The first-generation therapeutic that revolutionized Chronic Myeloid Leukemia (CML) treatment and binds to a different, inactive conformation of the Abl kinase.[3][4]
-
Bosutinib : A second-generation dual Src/Abl inhibitor with a distinct chemical structure, offering another valuable point of comparison.[5][6]
This guide is structured to provide not just the "how," but the "why," empowering researchers to design and interpret their own binding validation studies with confidence.
The Central Question: From In Vitro Affinity to Cellular Engagement
Validating a drug-target interaction is a multi-step process. We must first quantify the direct, physical interaction between the purified components and then confirm that this interaction occurs within the complex milieu of a living cell, leading to a functional consequence. Our validation workflow will therefore encompass four key stages, employing orthogonal techniques to build a cohesive and trustworthy body of evidence.
Caption: Overall experimental workflow for validating target binding affinity.
PART 1: High-Resolution Biophysical Characterization (In Vitro)
The foundational step is to measure the direct interaction between the inhibitor and the purified target protein. We will employ two "gold standard" biophysical techniques: Surface Plasmon Resonance (SPR) for kinetics and affinity, and Isothermal Titration Calorimetry (ITC) for thermodynamics and affinity.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on the association (on-rate, k_on) and dissociation (off-rate, k_off) of molecules, from which the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on).[7]
Causality Behind the Method: The power of SPR lies in its ability to dissect the binding event over time. Two compounds can have the same K_D but achieve it through very different kinetics. A compound with a slow k_off (a long residence time on the target) may have a more durable pharmacological effect, a critical insight for drug development that endpoint assays cannot provide.[7]
Experimental Protocol: Measuring Dasatinib Binding to Abl Kinase
-
Chip Preparation and Ligand Immobilization:
-
Surface: Use a CM5 sensor chip, which has a carboxymethylated dextran matrix suitable for amine coupling.
-
Activation: Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). This creates reactive esters on the dextran.
-
Immobilization: Inject a solution of purified, recombinant Abl kinase domain (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The primary amines on the lysine residues of Abl will covalently bind to the NHS esters. The low pH is chosen to promote electrostatic pre-concentration of the protein on the negatively charged surface.[8]
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining reactive esters and block non-specific binding sites.
-
Reference Channel: A second flow cell should be activated and deactivated without protein immobilization to serve as a reference, subtracting any bulk refractive index changes or non-specific binding to the dextran matrix.
-
-
Analyte Interaction Analysis:
-
Running Buffer: Use a buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The salt mimics physiological conditions, and the surfactant prevents non-specific binding.
-
Analyte Preparation: Prepare a dilution series of Dasatinib (e.g., from 0.1 nM to 100 nM) in the running buffer. A DMSO concentration match between samples is critical.
-
Binding Cycle: For each concentration, inject the analyte solution over both the Abl-immobilized and reference flow cells for a set association time (e.g., 180 seconds), followed by an injection of running buffer alone for a dissociation time (e.g., 600 seconds).
-
Regeneration: If necessary, inject a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The instrument software will generate a "sensorgram" (Response Units vs. Time) for each concentration after reference subtraction.
-
Fit the association and dissociation curves globally to a 1:1 Langmuir binding model to derive k_on, k_off, and calculate K_D.
-
Method 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. It is the only technique that can determine all binding parameters—K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment, providing a complete thermodynamic profile of the interaction.[9][10]
Causality Behind the Method: The thermodynamic signature reveals the driving forces behind the binding event. Is the interaction driven by favorable enthalpy (e.g., hydrogen bonds, van der Waals forces) or by a favorable entropy change (e.g., release of ordered water molecules from the binding site)? This information is invaluable for lead optimization, as chemists can modify a compound to enhance specific types of interactions.
Experimental Protocol: Characterizing Dasatinib-Abl Interaction
-
Sample Preparation (The Most Critical Step):
-
Protein: Dialyze the purified Abl kinase domain extensively against the final ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Ligand: Dissolve Dasatinib in DMSO to create a high-concentration stock, then dilute it into the exact same final dialysis buffer used for the protein. The final DMSO concentration in the syringe and the cell should be identical to minimize large heats of dilution.
-
Concentrations: Aim for a "c-value" (c = [Protein] / K_D) between 10 and 100 for an optimal binding isotherm. For an expected K_D of ~1 nM for Dasatinib, you might use 10-20 µM Abl in the cell and 100-200 µM Dasatinib in the syringe.
-
Degassing: Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent air bubbles from forming in the cell or syringe.
-
-
ITC Experiment:
-
Instrument Setup: Equilibrate the instrument (e.g., a MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).
-
Titration: Load the Abl kinase solution into the sample cell and the Dasatinib solution into the titration syringe.
-
Injection Sequence: Perform an initial small injection (e.g., 0.4 µL) to remove any ligand from the syringe tip, followed by a series of injections (e.g., 18 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a one-site binding model to directly obtain K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
PART 2: Functional and Cellular Validation
Confirming high affinity in a clean biophysical system is essential, but it doesn't guarantee efficacy in a cell. We must next assess the compound's ability to inhibit the protein's function and engage the target in its native environment.
Method 3: Enzyme Inhibition Assay
This functional assay measures how effectively a compound inhibits the catalytic activity of the kinase. The result is typically expressed as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Causality Behind the Method: While K_D measures binding affinity, IC50 measures functional potency. For ATP-competitive inhibitors like Dasatinib, the IC50 value is dependent on the concentration of ATP in the assay. A robust assay design is critical for obtaining meaningful and comparable data. This assay confirms that binding to the active site translates into functional inhibition.
Experimental Protocol: BCR-Abl Kinase Activity Assay
-
Assay Principle: A common format uses a peptide substrate that mimics a natural target of Abl kinase. The assay measures the amount of ATP consumed or the amount of phosphorylated peptide produced.
-
Reagents:
-
BCR-Abl kinase enzyme.
-
Peptide substrate (e.g., a biotinylated peptide with a tyrosine residue).
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Detection Reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for a HTRF-based assay).
-
-
Procedure:
-
Prepare a serial dilution of Dasatinib and the comparator compounds in DMSO, then dilute into the assay buffer.
-
In a 384-well plate, add the kinase and the inhibitor solution. Allow to incubate for a short period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Crucially, the ATP concentration should be at or near its Michaelis-Menten constant (K_m) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) within the linear range of the assay.
-
Stop the reaction and add the detection reagents.
-
-
Data Analysis:
-
Measure the signal (e.g., HTRF ratio).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Method 4: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses drug-target engagement directly in intact cells or tissues.[11][12] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[13]
Causality Behind the Method: This is the ultimate validation step. A positive result in CETSA demonstrates that the compound not only enters the cell but also finds and binds to its intended target in the crowded, complex cellular environment. It provides a direct link between the biophysical affinity and the cellular context.[14]
Experimental Protocol: Dasatinib Target Engagement in K-562 Cells
-
Cell Treatment:
-
Culture K-562 cells (a CML cell line that expresses BCR-Abl).
-
Treat the cells with a range of Dasatinib concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for a set period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., from 40°C to 68°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents (e.g., by freeze-thaw cycles or detergents).
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.
-
-
Protein Detection and Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble BCR-Abl kinase remaining at each temperature using a specific detection method, such as Western Blotting with an anti-Abl antibody.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble protein versus temperature to generate a "melting curve."
-
The binding of Dasatinib should result in a shift of the melting curve to higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.
-
PART 3: Data Synthesis and Comparative Analysis
Using orthogonal methods is crucial because each technique has its own potential for artifacts.[15] A compound that appears to be a strong binder in SPR might be an aggregator, which ITC would reveal. A potent inhibitor in a biochemical assay might not be cell-permeable, which CETSA would uncover. True validation comes from the convergence of data from multiple, independent methods.
Hypothetical Comparative Data for Abl Kinase Inhibitors
| Parameter | Dasatinib | Imatinib | Bosutinib | Rationale for Result |
| SPR K_D (nM) | 0.3 | 25 | 1.2 | Reflects Dasatinib's high potency and ability to bind the active kinase conformation. Imatinib's affinity is lower as it targets the inactive state.[3][16] |
| ITC K_D (nM) | 0.5 | 30 | 1.5 | Generally corroborates SPR data. Minor differences are expected due to different techniques (immobilized vs. in-solution). |
| ITC ΔH (kcal/mol) | -8.5 | -6.0 | -7.8 | Indicates binding is enthalpically driven for all, typical for specific hydrogen bonding and van der Waals contacts in the active site. |
| ITC -TΔS (kcal/mol) | -3.5 | -4.2 | -3.5 | Shows a smaller, unfavorable entropic contribution, common when a flexible ligand becomes ordered upon binding. |
| Enzyme IC50 (nM) | 1.0 | 50 | 2.5 | Correlates well with binding affinity (K_D). IC50 is typically slightly higher than K_D, especially in ATP-competitive assays. |
| CETSA Shift (°C) | +5.2 | +4.5 | +4.8 | A significant positive thermal shift for all three compounds confirms robust target engagement in living cells. |
Expert Interpretation:
The synthesized data presents a compelling and self-validating case. Dasatinib emerges as the most potent binder across all platforms, with sub-nanomolar affinity confirmed by both SPR and ITC, which translates directly to potent functional inhibition (low nM IC50). The strong enthalpic contribution suggests highly optimized interactions within the kinase active site. Crucially, the large thermal shift in CETSA confirms that this high affinity is realized within the cellular environment.
Imatinib, while still a potent drug, shows a weaker binding affinity and IC50, consistent with its different binding mechanism and generational status. Bosutinib's profile places it between Imatinib and Dasatinib, aligning with its clinical use as a second-generation inhibitor. The concordance between the in-solution affinity (ITC), real-time kinetic affinity (SPR), functional potency (IC50), and in-cell target engagement (CETSA) provides the highest level of confidence in validating the binding characteristics of these compounds.
PART 4: Visualizing the Mechanism of Action
To further clarify the context of this validation, we can visualize the relevant biological pathway. BCR-Abl is a constitutively active kinase that drives CML by phosphorylating numerous downstream substrates, leading to uncontrolled cell proliferation and survival.
Caption: Simplified BCR-Abl signaling pathway and the mechanism of inhibition by Dasatinib.
Conclusion
The validation of a compound's binding affinity is not a single experiment but a carefully constructed argument built upon orthogonal, mutually reinforcing evidence. By systematically progressing from high-resolution in vitro biophysical measurements (SPR, ITC) to functional and cellular assays (Enzyme Inhibition, CETSA), researchers can build an unassailable case for their molecule's mechanism of action. This guide, using the clinically relevant 2-aminothiazole inhibitor Dasatinib as an exemplar, illustrates a robust framework for achieving this. This multi-faceted approach minimizes the risk of artifacts and ensures that the decisions made in a drug discovery program are based on the most reliable and comprehensive data possible, ultimately accelerating the path to novel therapeutics.
References
- 1. Dasatinib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 6. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 11. benchchem.com [benchchem.com]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid Quantification
Introduction
4-(2-Amino-1,3-thiazol-4-yl)benzoic acid is a pivotal chemical scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmacologically active agents.[1][2] Its structural integrity and purity are critical determinants of the final drug product's safety and efficacy. Consequently, the accurate and precise quantification of this compound is a cornerstone of quality control and pharmacokinetic studies.
In the lifecycle of drug development, analytical methods may evolve or be supplemented by newer technologies. An established High-Performance Liquid Chromatography with UV detection (HPLC-UV) method might be replaced by a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical studies. In such instances, simply validating the new method in isolation is insufficient. A cross-validation study is imperative to demonstrate that the two distinct analytical procedures yield comparable and reliable data, ensuring data continuity and integrity.[3][4][5]
This guide provides an in-depth comparison of HPLC-UV and LC-MS/MS for the quantification of this compound, framed within the context of a rigorous cross-validation protocol. We will delve into the causality behind experimental choices, present detailed methodologies, and analyze comparative performance data, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Cross-Validation: Ensuring Analytical Comparability
Cross-validation is a formal process used to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce equivalent results.[3][5] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, this process is crucial when data from different methods will be compared or when one method is intended to replace another.[3][6][7] The objective is to ensure that any observed differences in results are due to the properties of the sample, not the analytical method used. This builds a foundation of trust in the data, which is paramount for regulatory submissions and critical decision-making in drug development.[8][9]
Methodology Deep Dive: A Tale of Two Techniques
The choice of an analytical method is driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and throughput. Here, we compare a robust, widely adopted technique (HPLC-UV) with a highly sensitive and specific one (LC-MS/MS).
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many quality control laboratories. Its principle lies in the physical separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, which contains a chromophore, quantification is achieved by measuring its absorbance of UV light at a specific wavelength.[10][11]
Causality of Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is selected due to its hydrophobicity, which effectively retains the moderately polar analyte.[1][12]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is used. The acidic pH ensures that the carboxylic acid and amino groups on the analyte are protonated, leading to consistent retention and sharp, symmetrical peak shapes.
-
Detection Wavelength: The wavelength is set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. This is determined by scanning a standard solution of the compound across the UV spectrum.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of HPLC with the highly sensitive and selective detection capability of a tandem mass spectrometer.[13] This technique is the gold standard for trace-level quantification in complex matrices like plasma.[14] After separation by LC, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Causality of Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is typically used for polar molecules like our analyte. It would be operated in positive ion mode to protonate the basic amino group, forming a stable [M+H]+ ion.
-
MRM Transitions: The selection of precursor → product ion transitions is unique to the analyte's structure, virtually eliminating the risk of interference from other matrix components. This is why LC-MS/MS can achieve significantly lower limits of quantification than HPLC-UV.[15]
Cross-Validation Experimental Design
To objectively compare these two methods, a cross-validation protocol is executed. The core principle is to analyze identical sets of samples using both validated procedures.
Experimental Protocol: Cross-Validation Study
-
Preparation of Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Preparation of Calibration Standards: Serially dilute the stock solution to prepare a set of at least six non-zero calibration standards spanning the expected concentration range for both methods. Note that the LC-MS/MS range can extend to much lower concentrations.
-
Preparation of Quality Control (QC) Samples: From a separate stock solution, prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC). These QCs should be prepared in the same matrix as the intended study samples (e.g., blank plasma or formulation buffer).
-
Analysis:
-
Analyze the full set of calibration standards and six replicates of each QC level with the HPLC-UV method.
-
Analyze the identical full set of calibration standards and six replicates of each QC level with the LC-MS/MS method.
-
-
Data Evaluation: For each method, construct a calibration curve and calculate the concentrations of the QC samples. Compare the key validation parameters between the two methods.
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Comparative Performance Data & Analysis
The following table summarizes hypothetical but realistic data from our cross-validation study.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Senior Scientist's Insight |
| Linearity (R²) | > 0.998 | > 0.999 | Both methods show excellent linearity, indicating a direct proportional response to concentration. |
| Linear Range | 0.2 µg/mL - 100 µg/mL | 0.5 ng/mL - 1000 ng/mL | The LC-MS/MS method demonstrates a significantly wider and lower linear range, making it suitable for trace-level analysis. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 85-115%.[5] |
| Precision (% RSD) | < 3.5% | < 2.8% | Both methods are highly precise. The slightly better precision of LC-MS/MS is due to its higher signal-to-noise ratio. |
| LOD (Limit of Detection) | ~50 ng/mL | ~0.1 ng/mL | The superior sensitivity of LC-MS/MS is evident, with an LOD approximately 500 times lower than HPLC-UV. |
| LOQ (Limit of Quantitation) | ~150 ng/mL | ~0.5 ng/mL | The LOQ reflects the enhanced sensitivity, confirming LC-MS/MS's suitability for applications requiring low-level quantification, such as pharmacokinetics. |
Analysis of Results
The cross-validation data clearly demonstrates that while both methods are accurate and precise for quantifying this compound, they serve different purposes. The HPLC-UV method is perfectly adequate for routine quality control of the bulk drug substance or formulated product, where concentrations are expected to be high.
However, the LC-MS/MS method is vastly superior in terms of sensitivity. Its low LOD and LOQ make it the only viable choice for bioanalytical studies, such as measuring drug concentrations in plasma, or for identifying trace-level impurities. The cross-validation confirms that within the overlapping range of the two methods, the results are comparable, providing confidence to transition between methods or compare data generated from different studies.
Conclusion
The cross-validation of analytical methods is not merely a procedural formality; it is a scientific necessity that underpins the reliability and continuity of analytical data throughout the drug development lifecycle. This guide has demonstrated that both HPLC-UV and LC-MS/MS are robust techniques for the quantification of this compound, each with a distinct domain of application. The HPLC-UV method offers simplicity and cost-effectiveness for high-concentration assays, while the LC-MS/MS method provides the unparalleled sensitivity and specificity required for trace-level analysis.
By executing a rigorous cross-validation protocol as outlined, research and development teams can make informed decisions, seamlessly transition between technologies, and ensure the unwavering integrity of their data from the laboratory bench to regulatory submission.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Chemrio [chemrio.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. propharmagroup.com [propharmagroup.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. d-nb.info [d-nb.info]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 15. researchgate.net [researchgate.net]
Benchmarking the synthetic efficiency of different routes to 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid
An objective guide for chemists and drug development professionals on optimizing the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid, a pivotal building block for numerous pharmaceutical agents. This document provides a comparative analysis of three distinct synthetic strategies, evaluating them on efficiency, scalability, safety, and cost-effectiveness.
Introduction: The Strategic Importance of this compound
The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2][3] Its combination with a benzoic acid moiety in this compound creates a versatile building block, offering a handle for amide bond formation while presenting the biologically active thiazole core.[4] The selection of a synthetic route is a critical decision in the drug development pipeline, directly impacting project timelines, cost of goods, and safety profiles. This guide dissects three primary synthetic pathways to this target, providing the technical insights necessary to align your synthetic strategy with your project's specific goals.
Route 1: The Hantzsch Synthesis: A Classic and Robust Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and reliable method for constructing 2-aminothiazoles.[4][5][6] The strategy is linear and relies on the condensation of an α-haloketone with thiourea. For our target molecule, the key intermediate is a 4-(haloacetyl)benzoic acid derivative.
Causality Behind Experimental Choices
The reaction begins with the bromination of a 4-acetylbenzoic acid ester. Using an ester protects the carboxylic acid from potential side reactions and improves solubility. The subsequent cyclocondensation with thiourea is typically performed in a protic solvent like ethanol to facilitate the reaction mechanism, which involves nucleophilic attack, cyclization, and dehydration.[4][6] The final step is a standard ester hydrolysis under basic conditions to yield the target carboxylic acid.
Experimental Protocol
-
Synthesis of Ethyl 4-(2-bromoacetyl)benzoate: Ethyl 4-acetylbenzoate (1.0 eq) is dissolved in glacial acetic acid. The solution is cooled to 0-5 °C, and a solution of bromine (1.1 eq) in acetic acid is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and dried to yield the α-bromoketone.
-
Synthesis of Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate: The crude ethyl 4-(2-bromoacetyl)benzoate (1.0 eq) and thiourea (1.2 eq) are suspended in absolute ethanol. The mixture is heated to reflux for 3 hours, during which the product precipitates. After cooling, the solid is collected by filtration, washed with cold ethanol and water to remove excess thiourea and salts, and then dried.
-
Hydrolysis to Target Compound: The ethyl ester (1.0 eq) is suspended in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. The mixture is refluxed for 2 hours until a clear solution is obtained. After cooling, the solution is acidified to pH ~6 with 2M HCl, causing the final product to precipitate. The solid is filtered, washed thoroughly with water, and dried under vacuum.
Workflow Diagram: Hantzsch Synthesis
Caption: Linear workflow of the Hantzsch synthesis route.
Route 2: Convergent Synthesis from 4-Aminobenzoic Acid
This strategy employs a different bond-forming logic, starting with the readily available 4-aminobenzoic acid.[7] The core idea is to first construct the N-acyl side chain and then form the thiazole ring. This can be advantageous if a diverse range of aminobenzoic acids is available for analogue synthesis.
Causality Behind Experimental Choices
The synthesis begins by esterifying 4-aminobenzoic acid to prevent the carboxyl group from reacting with the acylating agent in the next step. The subsequent N-acylation with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine selectively forms the amide bond.[7] The resulting α-chloroamide is then cyclized with thiourea. This step is mechanistically similar to the Hantzsch synthesis, with the chloroamide acting as the electrophile. Finally, the ester is hydrolyzed.
Experimental Protocol
-
Esterification: 4-Aminobenzoic acid (1.0 eq) is refluxed in benzyl alcohol with a catalytic amount of sulfuric acid for 8 hours. After cooling, the mixture is neutralized with aqueous sodium bicarbonate. The benzyl ester product is extracted with ethyl acetate, and the solvent is removed under reduced pressure.
-
N-Acylation: The benzyl 4-aminobenzoate (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.2 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.1 eq). The reaction is stirred at room temperature for 3 hours. The mixture is washed with water and brine, and the organic layer is dried and concentrated to yield benzyl 4-(2-chloroacetamido)benzoate.[7]
-
Thiazole Formation & Hydrolysis: The crude chloroacetamide (1.0 eq) and thiourea (1.2 eq) are refluxed in ethanol for 4 hours. The solvent is then removed. The residue is treated with 2M NaOH and heated to 80 °C for 2 hours to effect both cyclization and hydrolysis. The solution is cooled and acidified with 2M HCl to precipitate the final product, which is collected by filtration.
Workflow Diagram: Convergent Synthesis
Caption: Convergent workflow from 4-aminobenzoic acid.
Route 3: The Cook-Heilbron Inspired Synthesis
The classic Cook-Heilbron synthesis produces 5-aminothiazoles from α-aminonitriles and sulfur sources like carbon disulfide.[8][9] While not directly applicable for our 2-aminothiazole target, an analogous strategy starting from an α-aminonitrile and a thiocyanate source can be envisioned. This route is less common but offers an alternative disconnection approach.
Causality Behind Experimental Choices
This pathway begins with a Strecker synthesis on 4-formylbenzoic acid to generate the key α-aminonitrile intermediate. This intermediate is then reacted with potassium thiocyanate. Under acidic conditions, the thiocyanate attacks the nitrile, leading to a cascade of reactions involving cyclization and tautomerization to form the 2-aminothiazole ring. The final step is the hydrolysis of the nitrile group to the carboxylic acid. This route is mechanistically more complex and can be lower yielding.
Experimental Protocol
-
Strecker Synthesis: 4-Formylbenzoic acid (1.0 eq), potassium cyanide (1.1 eq), and ammonium chloride (1.2 eq) are stirred in aqueous ammonia at room temperature for 24 hours. The resulting solution containing 4-(amino(cyano)methyl)benzoic acid is acidified to precipitate the product, which is used directly in the next step.
-
Thiazole Formation: The crude α-aminonitrile (1.0 eq) is suspended in acetic acid, and potassium thiocyanate (1.5 eq) is added. The mixture is heated to 100 °C for 6 hours. After cooling, the reaction is poured into water, and the precipitated solid, 4-(2-amino-1,3-thiazol-4-yl)benzonitrile, is collected by filtration.
-
Nitrile Hydrolysis: The benzonitrile intermediate is heated to reflux in a mixture of concentrated sulfuric acid and water (1:1 v/v) for 8 hours. The reaction mixture is cooled and carefully neutralized with aqueous NaOH to precipitate the final product.
Workflow Diagram: Cook-Heilbron Inspired Synthesis
Caption: Workflow for the Cook-Heilbron inspired route.
Quantitative Benchmarking and Data Summary
The following table provides a side-by-side comparison of the three routes based on typical laboratory-scale experiments.
| Metric | Route 1: Hantzsch Synthesis | Route 2: From 4-Aminobenzoic Acid | Route 3: Cook-Heilbron Inspired |
| Overall Yield | ~70% | ~60% | ~35% |
| Purity (Crude) | >95% | ~90% | ~85% |
| Number of Steps | 3 | 3 | 3 |
| Starting Material Cost | Moderate (4-acetylbenzoic acid) | Low (4-aminobenzoic acid) | Low (4-formylbenzoic acid) |
| Scalability | Excellent | Good | Poor to Moderate |
| Key Safety Hazard | Bromine (toxic, corrosive) | Chloroacetyl chloride (lachrymator) | Potassium cyanide (highly toxic) |
| Process Simplicity | High (robust, well-understood) | Moderate (requires protection/acylation) | Low (sensitive, harsh hydrolysis) |
Expert Analysis and Recommendation
-
Route 1 (Hantzsch Synthesis) stands out as the most efficient and reliable method. Its high yield, excellent purity of intermediates, and proven scalability make it the recommended route for most applications , from discovery to process development. The primary consideration is the safe handling of bromine, which is manageable with standard engineering controls.
-
Route 2 (From 4-Aminobenzoic Acid) is a solid alternative, particularly in a medicinal chemistry setting where the low cost of the starting material and the potential for analogue synthesis from various aminobenzoic acids are attractive. While the overall yield is slightly lower than the Hantzsch route, it avoids the use of elemental bromine.
-
Route 3 (Cook-Heilbron Inspired) is the least practical of the three. The use of potassium cyanide presents a significant safety barrier for many labs. Furthermore, the lower yield and harsh conditions required for the final hydrolysis step make it less desirable for efficient material production. It remains a mechanistically interesting but synthetically inferior choice for this specific target.
Conclusion
For the synthesis of this compound, the Hantzsch synthesis (Route 1) offers the most advantageous balance of yield, purity, and scalability, establishing it as the benchmark route. The convergent approach from 4-aminobenzoic acid (Route 2) serves as a viable and strategic alternative. A thorough risk assessment and consideration of available starting materials should guide the final selection for your specific research or development campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 216959-94-3 | Benchchem [benchchem.com]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. bissoy.com [bissoy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
